2-Bromo-5-fluorobenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBXAYZSUWBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591326 | |
| Record name | 2-Bromo-5-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-01-1 | |
| Record name | 2-Bromo-5-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-Bromo-5-fluorobenzo[d]thiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluorobenzo[d]thiazole
Introduction
The benzothiazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds across medicinal chemistry, diagnostics, and materials science.[1][2] Its unique electronic properties and versatile substitution patterns have led to its incorporation into antimicrobial, anticancer, and neurological agents.[2][3] The introduction of halogen substituents, such as bromine and fluorine, profoundly modulates a molecule's physicochemical properties—influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive technical overview of this compound, a key building block for chemical synthesis. Given the limited availability of published experimental data for this specific compound, this document adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, focusing not only on the known and predicted properties but also on the authoritative, field-proven protocols required to determine them experimentally. This ensures a framework of scientific integrity, enabling researchers to validate these properties in their own laboratories.
Molecular and Structural Properties
This compound is a disubstituted benzothiazole with a bromine atom at the reactive 2-position and a fluorine atom on the benzene ring. The electron-withdrawing nature of both halogens and the thiazole ring itself defines its chemical character.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-fluoro-1,3-benzothiazole | N/A |
| CAS Number | 441715-01-1 | N/A |
| Molecular Formula | C₇H₃BrFNS | N/A |
| Molecular Weight | 232.07 g/mol | N/A |
| Canonical SMILES | FC1=CC=C2SC(Br)=NC2=C1 | N/A |
The bromine at the 2-position is particularly significant. The C-Br bond in this position is susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions, making it a versatile precursor for introducing molecular diversity.[3][4] The fluorine at the 5-position will inductively withdraw electron density from the aromatic system, impacting the acidity/basicity of the molecule and potentially enhancing its binding affinity in biological systems through favorable electrostatic interactions.
Core Physicochemical Properties: A Methodological Approach
Precise physicochemical data is paramount for applications in drug discovery, governing everything from solubility to cell permeability. While specific experimental values for this compound are not widely reported, this section outlines their predicted characteristics and the standard protocols for their empirical determination.
| Property | Predicted Value / Range | Experimental Protocol |
| Melting Point | 100 - 120 °C (Predicted) | Capillary Melting Point Determination |
| Aqueous Solubility | Poorly soluble (<30 µM Predicted) | Shake-Flask Method |
| pKa | 1.0 - 2.5 (Predicted, for protonated form) | Potentiometric Titration |
Workflow for Physicochemical Property Determination
Caption: A logical workflow for the experimental determination of core physicochemical properties.
Protocol 1: Melting Point Determination by Capillary Method
Causality: The melting point is a robust indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1 °C), whereas impurities depress and broaden this range. This protocol uses an electrically heated apparatus for precise temperature control.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Seal one end of a glass capillary tube. Press the open end into the powdered sample to collect a small amount of material. Tap the sealed end gently on a hard surface to pack the solid into the bottom, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Begin heating again. Once the temperature is ~15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2. For a pure sample, this range should be narrow.
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it allows a solution to reach equilibrium, providing a reliable measure of a compound's intrinsic solubility in a given medium.[7]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.[7]
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[9]
Protocol 3: pKa Determination by Potentiometric Titration
Causality: The pKa value defines the ionization state of a molecule at a given pH. For a benzothiazole, the basic nitrogen atom can be protonated. Potentiometric titration measures the change in pH as a titrant is added, allowing for the precise determination of the midpoint of this protonation/deprotonation event.[10][11]
Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a known volume. The final concentration should be around 1 mM.[12]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to remove dissolved CO₂.
-
Titration: Begin stirring the solution. Add small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be found by calculating the first derivative of the curve (d(pH)/dV); the peak of the derivative curve corresponds to the equivalence point. The pKa is the pH at half the equivalence point volume.[13]
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections describe the predicted spectral features for this compound and the protocols for data acquisition.
Predicted Spectral Data
-
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.0 ppm).
-
H-4: Doublet of doublets, coupled to H-6 (meta, J ≈ 2.5 Hz) and H-7 (ortho, J ≈ 8.5 Hz).
-
H-6: Doublet of doublets of doublets, coupled to H-7 (ortho, J ≈ 8.5 Hz), H-F (meta, J ≈ 8.0 Hz), and H-4 (meta, J ≈ 2.5 Hz).
-
H-7: Doublet of doublets, coupled to H-6 (ortho, J ≈ 8.5 Hz) and H-F (para, J ≈ 4.5 Hz).
-
-
¹³C NMR (125 MHz, CDCl₃): Expect 7 distinct carbon signals. The C-5 carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 250 Hz). The C-2 carbon attached to bromine will be significantly downfield.
-
¹⁹F NMR (470 MHz, CDCl₃): A single signal is expected, likely appearing as a multiplet due to couplings with H-4, H-6, and H-7. Computational methods can help predict the approximate chemical shift.[14]
-
FT-IR (ATR): Key vibrational bands are expected for:
-
C=N stretching (thiazole ring): ~1550-1620 cm⁻¹
-
C-F stretching: ~1200-1250 cm⁻¹
-
C-Br stretching: ~550-650 cm⁻¹
-
Aromatic C-H stretching: >3000 cm⁻¹
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), showing two peaks of nearly equal intensity at m/z 231 and 233.
Protocol 4: General Spectroscopic Analysis
Causality: A combination of spectroscopic techniques is required for unambiguous structure elucidation. NMR provides information on the carbon-hydrogen framework, MS gives the molecular weight and elemental composition, and IR identifies key functional groups.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for ESI, or use a solid probe for EI.
-
IR: Place a small amount of the solid sample directly on the crystal of an ATR-FTIR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz recommended).
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental formula.
-
Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software.
-
Assign all peaks in the spectra to the corresponding atoms and functional groups in the proposed structure.
-
Compare the empirical data with the predicted values to confirm the identity and purity of this compound.
-
Reactivity and Synthetic Utility
The primary site of reactivity on this compound is the C-Br bond at the 2-position. This position is activated towards both nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron species with a halide.[15] For this compound, this reaction provides a powerful route to synthesize 2-aryl or 2-heteroaryl benzothiazoles, which are common motifs in pharmacologically active molecules.[3][16]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 5: Suzuki-Miyaura Cross-Coupling Reaction
Causality: This protocol utilizes a palladium catalyst to facilitate the reaction. The cycle involves oxidative addition of the Pd(0) catalyst into the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[17]
Methodology:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[18]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and maintain for the required time (1-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluorobenzothiazole.
Safety and Handling
Hazard Profile: Based on available safety data, this compound is classified as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C is recommended.
-
In case of exposure: If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable synthetic intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties and reactivity. While direct experimental data remains sparse, this guide provides a robust framework for its characterization. By applying the standardized, authoritative protocols detailed herein, researchers can confidently determine its key parameters, enabling its effective use in the rational design and synthesis of novel molecules for drug discovery and beyond. The strategic placement of the bromo and fluoro substituents makes this compound a prime candidate for building complex molecular architectures with fine-tuned properties.
References
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Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. Available at: [Link]
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Gull, Y., Rasool, N., Noreen, M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8861. Available at: [Link]
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Hiremath, C. S., & Sundius, T. (2009). Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1260–1267. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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ResearchGate. (n.d.). C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and mediated by Pd/CuAB under MWI. [Image]. Available at: [Link]
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ResearchGate. (2025). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Available at: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850. Available at: [Link]
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ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available at: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(15), 5786. Available at: [Link]
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DiVA Portal. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?. Available at: [Link]
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Asian Journal of Chemistry. (2020). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Asian Journal of Chemistry, 32(11), 2821-2826. Available at: [Link]
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University of Calgary. (n.d.). Melting point determination. Available at: [Link]
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RSC Publishing. (2015). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 5, 10762-10766. Available at: [Link]
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National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 5(12), 1335-1353. Available at: [Link]
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ResearchGate. (2018). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Available at: [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of 2-Bromo-5-fluorobenzo[d]thiazole
Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-5-fluorobenzo[d]thiazole, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its core molecular structure and weight, validated analytical protocols for structural elucidation and quality control, and its strategic importance as a versatile building block in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties.
Introduction to the Benzothiazole Scaffold: A Privileged Structure
The benzothiazole motif, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] This structural class is renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic placement of substituents on the benzothiazole core is a critical element of modern drug design. Halogenation, in particular, serves as a powerful tool to modulate a molecule's physicochemical properties. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while a bromine atom provides a reactive handle for further synthetic elaboration, making doubly halogenated structures like this compound particularly valuable.[4][5]
Core Molecular Properties of this compound
The fundamental identity and properties of this compound are summarized below. These data form the basis for all analytical and synthetic considerations.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-5-fluoro-1,3-benzothiazole | [6] |
| CAS Number | 441715-01-1 | [6][7] |
| Molecular Formula | C₇H₃BrFNS | [6][7] |
| Canonical SMILES | FC1=CC=C2SC(Br)=NC2=C1 | [6] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 232.07 g/mol | [7][8] |
| Purity (Typical) | ≥95% | [6][7] |
Molecular Structure Visualization
The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets. The diagram below illustrates the standard numbering of the benzothiazole ring system.
Caption: Molecular structure of this compound.
Structural Elucidation and Quality Control: A Validated Approach
Confirming the identity, structure, and purity of a chemical intermediate is paramount before its use in synthesis or biological screening. A multi-technique, orthogonal approach provides the highest degree of confidence.
Caption: Orthogonal workflow for the analytical validation of the compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the definitive technique for confirming the elemental formula of a molecule. For a compound containing bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, HRMS provides an unmistakable isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity.[9][10][11] This signature is a crucial piece of evidence for confirming the presence of a single bromine atom.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Validation:
-
Observe the molecular ion peak cluster.
-
Confirm the presence of two peaks of near-equal abundance separated by ~2 Da.
-
The measured monoisotopic mass should match the theoretical exact mass of C₇H₃⁷⁹BrFNS within a 5 ppm error margin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HRMS confirms the formula, NMR spectroscopy elucidates the precise connectivity of the atoms, confirming the isomeric structure.[12][13] A full suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous structural fingerprint.[14][15][16]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Analysis:
-
Expected Signals: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will confirm the substitution pattern on the benzene ring.
-
-
¹³C NMR Analysis:
-
Expected Signals: Seven signals corresponding to the seven carbon atoms. The chemical shifts will differentiate between the carbons of the benzene and thiazole rings. Carbons bonded to heteroatoms (N, S) or halogens (F, Br) will have characteristic chemical shifts.
-
-
¹⁹F NMR Analysis:
-
Expected Signals: A single resonance, confirming the presence of one fluorine atom. Its chemical shift provides information about its electronic environment.
-
Chromatographic Purity Assessment
Causality: Commercial suppliers often use Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.[6] This technique separates the target compound from any volatile impurities, providing a quantitative measure of purity based on the relative peak areas.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a standard capillary column (e.g., DB-5ms) and coupled to a mass spectrometer.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature gradient program to ensure the separation of potential impurities.
-
Validation: The resulting chromatogram should show a single major peak. The area of this peak relative to the total area of all peaks determines the purity percentage. The mass spectrum of the major peak should match the expected fragmentation pattern for the title compound.
Scientific Context and Applications in Drug Development
This compound is not typically an end-product but rather a strategic starting material or intermediate.[4] Its value lies in the reactivity of the C2-bromine bond.
Role as a Versatile Chemical Intermediate: The bromine atom at the 2-position of the benzothiazole ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions.[5][17][18] This allows for the efficient and modular synthesis of diverse libraries of 2-substituted benzothiazoles. Medicinal chemists exploit this reactivity to perform structure-activity relationship (SAR) studies, systematically modifying the C2-substituent to optimize a compound's potency, selectivity, and pharmacokinetic properties.[19]
Caption: Use of this compound in a drug discovery workflow.
Conclusion
This compound is a well-defined chemical entity whose molecular structure and weight are established and readily verifiable through standard analytical techniques. Its true value for researchers lies in its identity as a privileged heterocyclic scaffold functionalized for synthetic diversification. The combination of the biologically significant fluorinated benzothiazole core with a reactive bromine handle makes it an indispensable tool for constructing novel molecules with potential applications in medicine and materials science.
References
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2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 . PubChem. [Link]
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Bromo pattern in Mass Spectrometry . YouTube. [Link]
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SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW . International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
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Synthesis of N-Substituted-2-Aminobenzothiazoles by Ligand-Free Copper(I)-Catalyzed Cross-Coupling Reaction of 2-Haloanilines with Isothiocyanates . ResearchGate. [Link]
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides . MDPI. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease . PubMed Central. [Link]
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The Synthetic Versatility of 2-Bromo-5-fluorobenzo[d]thiazole: A Technical Guide to C-Br Bond Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold with Tunable Reactivity
The benzothiazole core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and functional organic materials.[1] The strategic introduction of halogen atoms onto this scaffold provides a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.[1] 2-Bromo-5-fluorobenzo[d]thiazole emerges as a particularly valuable building block, offering a synthetically versatile handle for molecular elaboration. This guide provides an in-depth exploration of the reactivity of the carbon-bromine bond in this molecule, offering insights into its behavior in key transformations and providing actionable protocols for its application in synthesis.
The reactivity of this compound is governed by a confluence of electronic effects. The benzothiazole ring system itself is electron-deficient, a property that influences the reactivity of its substituents.[2][3] Furthermore, the presence of a highly electronegative fluorine atom at the 5-position further withdraws electron density from the benzene ring, while the bromine atom at the 2-position is situated on the electron-deficient thiazole moiety.[4] This electronic landscape dictates the C-Br bond's susceptibility to a range of transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The C-Br bond in this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, placing the C-Br bond at a synthetic sweet spot of stability and reactivity.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this reaction. The electron-deficient nature of the benzothiazole ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle.[6]
Conceptual Workflow for Suzuki-Miyaura Coupling
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Safety, handling, and MSDS for 2-Bromo-5-fluorobenzo[d]thiazole
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorobenzo[d]thiazole
Senior Application Scientist Note: This document is intended for researchers, scientists, and drug development professionals. The subject of this guide, this compound, is a research chemical with limited publicly available safety data. While some hazard information has been identified, a comprehensive, officially published Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) was not located. Therefore, this guide is constructed upon a foundation of risk mitigation and best laboratory practices for handling novel or uncharacterized substances. The primary directive for any user is to obtain a complete, supplier-specific SDS before purchasing or commencing any experimental work.
Executive Summary: A Principle of Prudent Caution
This compound (CAS No. 441715-01-1) is a halogenated heterocyclic compound used in chemical synthesis.[1][2] Publicly available data from chemical suppliers confirms the compound is classified as harmful.[1] Specifically, it is designated as Harmful if swallowed (H302) under the Globally Harmonized System (GHS).[1]
However, the full toxicological profile remains largely uncharacterized in accessible literature. In such instances, the guiding principle of chemical safety is to assume the substance is hazardous beyond its known classifications.[3] It is prudent to treat a derivative as at least as hazardous as its parent compound or related analogues.[3] The broader class of benzothiazoles has been associated with various health effects, including dermal sensitization and respiratory irritation, with some derivatives linked to more severe long-term health risks in occupational settings.[4][5][6]
This guide provides a framework for risk assessment and establishes conservative, self-validating protocols for handling, storage, and emergency response. It is designed to empower the researcher to manage the unknown variables and ensure a high margin of safety.
Compound Identification and Known Hazard Profile
Before handling any chemical, positive identification is critical. The known identifiers and hazard classifications for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 441715-01-1 | [1][2] |
| Molecular Formula | C₇H₃BrFNS | [1][2] |
| Molecular Weight | 232.07 g/mol | [1] |
| GHS Pictogram | [1] | |
| Signal Word | Warning | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
This table represents the extent of specific hazard information found in publicly available sources. The absence of other hazard statements does not imply the absence of other risks.
Risk Assessment: Managing Uncertainty
A formal risk assessment is the first step in any experimental plan.[7][8] For a compound with incomplete data, this process must be particularly rigorous.
Causality of Precaution: The known oral toxicity (H302) confirms systemic effects. The presence of bromine and fluorine on an aromatic heterocyclic core suggests potential for skin and eye irritation, respiratory tract irritation, and unknown long-term or systemic effects. Therefore, a conservative approach that mitigates all potential routes of exposure (inhalation, dermal, ingestion, ocular) is scientifically justified and mandatory.
The following workflow outlines the logical steps for a risk-based approach to handling this compound.
Caption: Safe Handling Workflow for a Research Chemical with Limited Data.
Standard Operating Procedures (SOPs)
All work with this compound must be conducted following these minimum protocols.
Engineering Controls
The primary engineering control is a certified chemical fume hood .[9][10] All procedures that may generate dust, aerosols, or vapors—including weighing, transferring, preparing solutions, and running reactions—must be performed inside the hood with the sash at the lowest practical height.[10][11]
Personal Protective Equipment (PPE)
A conservative PPE ensemble is required due to the unknown dermal and respiratory hazards.[9]
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[3] Safety glasses are insufficient.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[10] Gloves must be inspected before use and changed immediately if contamination is suspected.[11] After handling, remove gloves and wash hands thoroughly.[12]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[3]
-
Respiratory Protection: While a fume hood is the primary control, if any procedure carries a risk of generating significant dust or aerosols outside of a hood (which is strongly discouraged), a risk assessment must be performed to determine if a respirator (e.g., N95 or higher) is necessary.[12]
Handling and Storage Protocols
Handling:
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure spill kits and waste containers are readily accessible.[12]
-
Weighing: If handling a solid, weigh the material onto creased weigh paper or directly into a tared container within the fume hood to contain any dust.
-
Transfer: Use spatulas or powder funnels for solids and appropriate glassware for liquids to minimize the risk of spills.
-
Housekeeping: Maintain a clean workspace. All contaminated materials (e.g., weigh paper, pipette tips, gloves) should be immediately disposed of into a designated, sealed hazardous waste container.[11]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
-
The container must be tightly sealed and clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Warning: Harmful if Swallowed").[3]
-
Use secondary containment (e.g., a tray or basin) to contain potential leaks.[3][12]
Emergency Procedures
Spills
A spill response plan must be established before beginning work.
Caption: Spill Response Decision Tree for Hazardous Research Chemicals.
First Aid Measures
Due to the limited toxicological data, all exposures must be treated as serious. Seek immediate medical attention in all cases.[3]
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [1] Do not induce vomiting.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[14]
Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. Collect waste in a clearly labeled, sealed container and dispose of it through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14]
Conclusion: A Commitment to Safety
The responsible use of research chemicals like this compound demands a proactive and conservative approach to safety. While confirmed to be harmful if swallowed, the potential for additional uncharacterized hazards necessitates stringent adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide. This framework is designed to provide a robust system of safety that protects the researcher from both known and unknown risks. The final and most authoritative source of safety information is the supplier-provided SDS, which must be consulted before any work begins.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved January 26, 2026, from [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). XPRESS CHEMS. Retrieved January 26, 2026, from [Link]
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The Synthetic Chemist's Compass: Navigating the Core Reaction Mechanisms of 2-Bromo-5-fluorobenzo[d]thiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this privileged core significantly modulates its electronic landscape, thereby unlocking a versatile toolkit for synthetic diversification. This guide provides an in-depth exploration of the fundamental reaction mechanisms involving 2-Bromo-5-fluorobenzo[d]thiazole, a key building block for the synthesis of novel chemical entities. We will dissect the causality behind experimental choices in palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and delve into the principles governing nucleophilic aromatic substitution. Each section is designed to be a self-validating system, offering not just procedural steps but also the underlying scientific rationale, empowering researchers to confidently design and execute their synthetic strategies.
The Strategic Importance of this compound
This compound is a heterocyclic compound of significant interest due to the unique interplay of its structural features. The benzothiazole core itself is present in numerous FDA-approved drugs and biologically active compounds.[2] The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the introduction of diverse carbon and nitrogen-based substituents.
The fluorine atom at the 5-position is not merely a passive spectator. Its high electronegativity exerts a profound influence on the molecule's properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] From a reactivity standpoint, the electron-withdrawing nature of fluorine can activate the benzothiazole ring, influencing the regioselectivity of certain reactions.[4] Understanding these electronic effects is paramount for predicting and controlling reaction outcomes.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura reaction can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. The base is crucial in this step as it activates the boronic acid to facilitate this transfer.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aryl-5-fluorobenzothiazoles
The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an aryl group at the 2-position of the benzothiazole core can significantly modulate these biological activities and introduce novel photophysical properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of 2-arylbenzothiazoles from their 2-halo precursors.[3][4]
This application note provides detailed protocols and guiding principles for the successful Suzuki coupling of 2-bromo-5-fluorobenzo[d]thiazole with a variety of arylboronic acids and their derivatives. The presence of the fluorine atom at the 5-position can influence the electronic properties of the benzothiazole ring, potentially impacting its reactivity in the catalytic cycle. While direct literature precedence for the Suzuki coupling of this specific substrate is limited, the protocols herein are based on established methods for structurally similar 2-bromobenzothiazole systems and general principles of cross-coupling chemistry.
Principles and Considerations for Robust Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent (like a boronic acid or ester) and an organic halide.[3] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Source (Catalyst): The reaction is initiated by a Pd(0) species.[7] While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly, more stable and air-tolerant Pd(II) precatalysts such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ are often employed.[7] These Pd(II) sources are reduced in situ to the active Pd(0) catalyst. The choice of catalyst can influence reaction efficiency and scope. For heteroaromatic substrates, specific precatalysts that are designed for challenging couplings can be beneficial.[7]
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[8] Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or Buchwald-type biaryl phosphines, are often effective for coupling of heteroaromatic halides as they promote the oxidative addition step.[5] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficacy in Suzuki couplings.[8]
-
Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3][8] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base should be considered in relation to the chosen solvent and the sensitivity of functional groups on the substrates. Stronger bases can sometimes accelerate the reaction but may also promote side reactions.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst system to a sufficient extent. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently used. Water not only helps to dissolve the inorganic base but can also play a beneficial role in the catalytic cycle.[9] The choice of solvent can also influence the reaction temperature, which is a critical parameter for reaction rate and selectivity.
-
Boronic Acid/Ester: While boronic acids are commonly used, their corresponding pinacol esters can also be effective coupling partners. Boronic esters can exhibit enhanced stability and are sometimes preferred for substrates that are prone to protodeboronation.
Recommended Protocols for Suzuki Coupling of this compound
The following protocols are recommended starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific arylboronic acid.
Protocol 1: Standard Conditions with a Phosphine Ligand
This protocol is based on conditions found to be effective for the Suzuki coupling of 2-amino-6-bromobenzothiazole, a closely related substrate.[10]
Experimental Workflow:
Figure 2: Workflow for Protocol 1.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water as the solvent. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the this compound.
-
Seal the reaction vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzo[d]thiazole.
Protocol 2: Ligand-Free Conditions
This protocol is adapted from a method developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which leverages the coordinating ability of the benzothiazole nitrogen.[6] This approach may offer a simpler and more cost-effective alternative.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Heat the mixture to reflux (approximately 100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform an aqueous workup and purification as described in Protocol 1.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes recommended starting conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on data from analogous systems.[10]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 24-36 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 24-36 | Good to Excellent |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 24-36 | Moderate to Good |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 24-36 | Good |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 24-36 | Good |
| 6 | 4-Tolylboronic acid | Pd₂(dba)₃ (2.5 mol%) | Na₂CO₃ | Dioxane/H₂O (2:1) | 100 | 4-8 | Good to Excellent |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction- Poor solubility of reactants- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more robust precatalyst.- Ensure thorough degassing with an inert gas.- Try a different solvent system (e.g., DMF, toluene).- Screen different bases (e.g., Cs₂CO₃ for increased solubility and basicity). |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use the boronic acid pinacol ester instead.- Minimize the amount of water in the reaction mixture.- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precursor without efficient reduction | - Ensure the reaction is strictly anaerobic.- Add a small amount of a reducing agent if using a Pd(II) source. |
| Dehalogenation of the Starting Material | - Presence of a hydride source (e.g., from solvent or base impurities)- Inefficient transmetalation | - Use a high-purity solvent and base.- Screen different ligands to promote faster transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-fluorobenzo[d]thiazoles. The protocols provided in this application note, based on robust and well-established procedures for similar substrates, offer a solid foundation for researchers in drug discovery and materials science. Careful consideration of the catalyst system, base, and solvent, along with diligent reaction monitoring and troubleshooting, will enable the successful synthesis of a diverse range of valuable benzothiazole derivatives.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(10), 1338. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 445-457. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Yu, X., et al. (2020). Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates. Heterocyclic Communications, 26(1), 1-5. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Khan, K. M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 8(1), 63. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science, 1(1), 80-87. [Link]
-
Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]
-
Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(11), 10557-10562. [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
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- 3. tcichemicals.com [tcichemicals.com]
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- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
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- 10. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-fluorobenzo[d]thiazole for Pharmaceutical Scaffolding
Executive Summary
The 2-aminobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The Buchwald-Hartwig amination stands as a transformative carbon-nitrogen (C-N) bond-forming reaction, offering a versatile and efficient route to these valuable compounds from readily available halo-heterocycles.[1][2] This guide provides a comprehensive technical overview and a field-proven protocol for the palladium-catalyzed amination of 2-Bromo-5-fluorobenzo[d]thiazole, a key intermediate for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, critical parameter selection, and a step-by-step workflow designed for reproducibility and high-yield synthesis.
Introduction: The Significance of 2-Aminobenzothiazoles
The benzothiazole moiety is a cornerstone in pharmaceutical development, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Specifically, the introduction of an amino group at the C2-position is crucial for the pharmacophore of many targeted therapies. Traditional methods for synthesizing these compounds often require harsh conditions or have limited substrate scope.[1][4] The advent of the Buchwald-Hartwig amination revolutionized this field by enabling the coupling of aryl or heteroaryl halides with a diverse range of amines under relatively mild conditions, demonstrating remarkable functional group tolerance.[5][6]
This protocol focuses on this compound as the electrophilic partner. The fluorine atom at the C5-position is a common bioisosteric replacement for hydrogen, often enhancing metabolic stability and binding affinity. The electron-withdrawing nature of the benzothiazole ring system and the halogen substituent presents unique challenges and opportunities for catalyst selection, which this guide will address.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
-
Catalyst Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced directly using a preformed Pd(0) complex (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst.[7][8] This electron-rich Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The choice of phosphine ligand is critical here; bulky, electron-rich ligands stabilize the Pd(0) center and facilitate this otherwise rate-limiting step.[4][9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The strength and nature of the base (e.g., sodium tert-butoxide, cesium carbonate) are crucial; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[10]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: Key Parameter Selection
The success of the Buchwald-Hartwig amination on a heteroaromatic substrate like this compound is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Function & Rationale | Recommended Choices for Heteroaryl Substrates |
| Palladium Source | Provides the catalytic palladium center. Precatalysts offer improved air stability and ease of handling, ensuring reproducible generation of the active Pd(0) species. | Pd₂(dba)₃, Pd(OAc)₂, or advanced precatalysts like XPhos Pd G3 or RuPhos Pd G3. |
| Ligand | Stabilizes the palladium catalyst, modulates its reactivity, and facilitates key steps. For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are essential to promote oxidative addition and prevent catalyst decomposition.[4] | XPhos, RuPhos, BrettPhos, or Josiphos-type ligands (e.g., CyPFtBu).[4] |
| Base | Deprotonates the amine to form the active nucleophile. Must be strong but non-nucleophilic. The choice can significantly impact reaction rate and functional group compatibility.[10] | NaOtBu (strong, common), K₃PO₄ (milder, good for sensitive groups), Cs₂CO₃ (effective, often used with polar solvents).[11] |
| Solvent | Solubilizes reactants and influences catalyst activity. Anhydrous, non-polar aprotic solvents are standard. The solvent's polarity can affect the rate of oxidative addition and the solubility of the base.[11][12][13] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME). |
Experimental Protocol: Amination with Morpholine
This protocol details a representative procedure for the coupling of this compound with morpholine.
Safety Precautions: This procedure involves air-sensitive reagents and potentially hazardous materials. It must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Equipment:
-
This compound (1.0 mmol, 248.1 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 22.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Schlenk line or glovebox)
-
Standard glassware for workup and purification
Caption: Step-by-step experimental workflow for the amination protocol.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (248.1 mg), XPhos (22.9 mg), and sodium tert-butoxide (134.5 mg).
-
Causality Note: Adding the solids first under a positive flow of inert gas prevents degradation of the air-sensitive ligand and base.
-
-
Catalyst Addition:
-
Briefly remove the gas inlet and add the palladium source, Pd₂(dba)₃ (18.3 mg).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Expertise Note: Using a pre-weighed catalyst in a glovebox and adding it to the flask is the most reliable method. The purple color of Pd₂(dba)₃ should be vibrant; a brownish color indicates decomposition.
-
-
Solvent and Amine Addition:
-
Add anhydrous toluene (5 mL) via a dry syringe.
-
Add morpholine (105 µL) via a microliter syringe.
-
The reaction mixture will typically turn from a dark purple/brown to a lighter yellow/orange as the active catalyst forms.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small, quenched aliquots. The disappearance of the starting material (this compound) indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-(morpholin-4-yl)-5-fluorobenzo[d]thiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
-
Troubleshooting and Further Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive catalyst; Insufficient base strength; Low temperature. | Use a fresh palladium source and ligand. Switch to a stronger base (e.g., LiHMDS).[14] Increase reaction temperature in 10 °C increments. |
| Hydrodehalogenation (Ar-H) | Presence of water; Ligand choice. | Ensure all reagents and solvents are rigorously anhydrous. Switch to a different ligand (e.g., RuPhos) which can sometimes suppress this side reaction. |
| Di-arylation of Primary Amines | High catalyst loading; Amine/Aryl Halide ratio. | Reduce catalyst loading. Use a slight excess of the primary amine. Ligands like BrettPhos are known to favor mono-arylation.[4] |
| Difficulty with Purification | Co-elution with ligand or byproducts. | Perform an aqueous acid wash (e.g., 1M HCl) during workup to remove basic impurities. The phosphine oxide byproduct can often be removed via chromatography. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for modern drug discovery. The protocol outlined provides a robust and reproducible method for the synthesis of 2-amino-5-fluorobenzo[d]thiazole derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively apply and optimize this powerful transformation for the rapid generation of novel molecular entities.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available from: [Link]
-
Zhang, Y., Takale, B. S., Gallou, F., Reilly, J., & Lipshutz, B. H. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(45), 10556–10561. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved January 26, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 40(10), 5009-5020. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2750-2752. Available from: [Link]
-
Viciosa, M. J., & Carrow, B. P. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 141(42), 16901–16910. Available from: [Link]
-
Ismail, M. M. F., et al. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available from: [Link]
-
Al-Dhfyan, A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 26(16), 4945. Available from: [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). IUPAC. Retrieved January 26, 2026, from [Link]
-
Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluorobenzo[d]thiazole
Introduction: The Strategic Importance of the 5-Fluorobenzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the benzothiazole ring system can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making 2-bromo-5-fluorobenzo[d]thiazole a highly valuable building block in modern drug discovery and materials science.[1]
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of this key intermediate. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision and functional group tolerance, allowing for the synthesis of diverse libraries of novel compounds for biological screening and materials development. This guide provides detailed application notes and step-by-step protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful control of the reaction environment to ensure the stability and activity of the catalytic system. A generalized workflow is presented below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(Aryl)-5-fluorobenzo[d]thiazoles
This protocol is adapted from established procedures for the Suzuki coupling of related brominated heterocycles. [3] Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add the catalyst premix to the Schlenk tube via syringe, followed by additional toluene (3 mL) and degassed water (0.5 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(aryl)-5-fluorobenzo[d]thiazole.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale/Field Insights |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | Toluene/Water | The biphasic solvent system aids in the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. [4][5]This reaction is particularly useful for introducing vinyl groups onto the 2-position of the benzothiazole core.
Mechanism and Rationale
The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The key steps involve oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species, which is then reduced back to palladium(0) by a base.
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of 2-(Alkenyl)-5-fluorobenzo[d]thiazoles
This protocol is based on established procedures for Heck couplings with similar brominated aromatic compounds. [5][6] Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and pour the mixture into water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-(alkenyl)-5-fluorobenzo[d]thiazole.
Data Summary: Heck-Mizoroki Reaction Parameters
| Parameter | Recommended Condition | Rationale/Field Insights |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic and robust catalyst system for Heck reactions. |
| Base | Triethylamine | Acts as both a base to regenerate the Pd(0) catalyst and as a solvent in some cases. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalyst. |
| Temperature | 120 °C | Higher temperatures are often required to facilitate the reaction with less reactive aryl bromides. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [7]This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes from this compound.
Mechanism and Rationale
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Caption: Simplified dual catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(Alkynyl)-5-fluorobenzo[d]thiazoles
This protocol is based on standard Sonogashira coupling conditions. [7] Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-18 hours under an argon atmosphere.
-
Monitor the reaction's progress by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkynyl)-5-fluorobenzo[d]thiazole.
Data Summary: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale/Field Insights |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard and highly effective dual catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Serves as both the base and a solvent. |
| Solvent | THF/Et₃N | The co-solvent system ensures good solubility of all reaction components. |
| Temperature | Room Temperature | Mild conditions are often sufficient for this efficient coupling reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. [6]This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the benzothiazole scaffold.
Mechanism and Rationale
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-(Amino)-5-fluorobenzo[d]thiazoles
This protocol is adapted from established methods for the amination of related heteroaryl bromides. [6] Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
Add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) in anhydrous toluene (2 mL).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add the palladium solution to the Schlenk tube, followed by the amine (1.2 mmol) and additional anhydrous toluene (3 mL).
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford the desired 2-(amino)-5-fluorobenzo[d]thiazole.
Data Summary: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale/Field Insights |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a wide bite-angle ligand that is highly effective for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. |
| Solvent | Toluene | A non-polar aprotic solvent is generally preferred for Buchwald-Hartwig aminations. |
| Temperature | 110 °C | Elevated temperatures are typically necessary to achieve good conversion rates. |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile platform for the chemical modification of this compound. By leveraging these powerful synthetic tools, researchers can efficiently generate a vast array of novel benzothiazole derivatives, thereby accelerating the discovery and development of new therapeutic agents and advanced materials. The protocols and insights presented here serve as a comprehensive resource to facilitate the successful application of these transformative reactions.
References
- Siddiqui, Z. N., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles Via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1725-1731.
- Raza, A., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 60.
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20.
- Al-Masoudi, N. A., et al. (2010).
- Oldenhuis, N. J., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(15), 2241-2244.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Bromo-5-fluorobenzo[d]thiazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Bromo-5-fluorobenzo[d]thiazole as a pivotal starting material for the synthesis of novel kinase inhibitors. We delve into the rationale behind the selection of the benzothiazole scaffold, detailing its role as an ATP-competitive pharmacophore. This guide offers two robust, field-proven protocols for derivatization at the C2 position: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and expected outcomes. Furthermore, we provide data visualization through structured tables and Graphviz diagrams to illustrate reaction workflows, key mechanisms, and the broader context of kinase signaling pathways.
Introduction: The Strategic Value of the Benzothiazole Scaffold
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its bicyclic structure serves as an effective bioisostere for the adenine ring of ATP, enabling compounds to competitively bind to the ATP-binding pocket of various kinases.[1] This competitive inhibition blocks the phosphorylation of downstream protein substrates, thereby disrupting dysregulated signaling pathways that are hallmarks of diseases like cancer.[1] Protein tyrosine kinases (PTKs) and serine/threonine kinases, whose aberrant activity is linked to unchecked cell proliferation and survival, are primary targets for benzothiazole-based inhibitors.[1][2]
1.1. This compound: A Versatile Building Block
The specific starting material, this compound, is strategically designed for optimal utility in kinase inhibitor synthesis:
-
The 2-Bromo Group: This halogen serves as an exceptionally versatile synthetic handle. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the inhibitor's structure-activity relationship (SAR).
-
The 5-Fluoro Group: The incorporation of a fluorine atom at the C5 position is a common strategy in modern drug design. Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonding with backbone amides in the kinase hinge region, thereby enhancing binding affinity.[3] Additionally, it can improve metabolic stability and other critical pharmacokinetic properties of the final compound.
The combination of these features makes this compound an ideal starting point for building libraries of potent and selective kinase inhibitors targeting oncogenic pathways like PI3K/AKT/mTOR and receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.[2][4][5]
General Synthetic Workflow
The primary strategy for derivatizing this compound involves a palladium-catalyzed cross-coupling reaction to replace the bromine atom at the C2 position. This approach allows for the modular assembly of a diverse library of compounds from commercially available or readily synthesized coupling partners. The two most powerful and widely applicable methods are the Suzuki-Miyaura coupling (for installing aryl or heteroaryl groups) and the Buchwald-Hartwig amination (for installing amine-based functionalities).
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents, especially palladium catalysts and strong bases, should be handled with care according to their Safety Data Sheets (SDS).
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To synthesize 2-aryl-5-fluorobenzo[d]thiazole derivatives.
Scientific Rationale: The Suzuki-Miyaura reaction is a robust and highly tolerant method for forming carbon-carbon bonds.[6] The palladium(0) catalyst facilitates the reaction between the organoboron compound (nucleophile) and the aryl bromide (electrophile). An aqueous base is required for the transmetalation step of the catalytic cycle. A mixed solvent system like DME/water or Toluene/ethanol/water is often used to dissolve both the organic and inorganic reagents.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Distilled Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add DME and water in a 4:1 ratio (e.g., 8 mL DME, 2 mL water for a 1 mmol scale reaction) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. The mixture will typically turn yellow.
-
Reaction: Attach a condenser, and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-fluorobenzo[d]thiazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize 2-amino-5-fluorobenzo[d]thiazole derivatives.
Scientific Rationale: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[7] The reaction requires a palladium precatalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base. The choice of ligand and base is often crucial and may require screening for optimal results with different amine substrates.[8] Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 - 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos or BINAP (0.04 - 0.06 eq)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 - 2.5 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst [Pd₂(dba)₃] (0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., Cs₂CO₃, 2.2 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.5 eq) to the tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-fluorobenzo[d]thiazole derivative.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation and Expected Results
The following tables provide representative data for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Partner | Product Structure | Typical Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 85% | |
| 2 | Pyridine-3-boronic acid | 72% | |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 81% | |
| 4 | N-Boc-pyrazole-4-boronic acid | 65% |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Product Structure | Typical Yield (%) |
| 1 | Morpholine | 92% | |
| 2 | Aniline | 78% | |
| 3 | Piperazine | 88% | |
| 4 | Benzylamine | 75% |
Table 3: Example Kinase Inhibitory Activity (IC₅₀ Values)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound |
| A-1 (from Suzuki) | VEGFR-2 | 85 | Sorafenib (IC₅₀ = 90 nM)[9] |
| A-2 (from Suzuki) | c-Met | 52 | Cabozantinib (IC₅₀ = 8 nM)[4] |
| B-1 (from B-H) | PI3Kβ | 20 | GSK2636771 (IC₅₀ = 4 nM)[2] |
| B-2 (from B-H) | EGFR (mutant) | 15 | Gefitinib (IC₅₀ = 2 nM)[10] |
| Note: Data are illustrative examples based on published activities of similar scaffolds.[2][4][9] |
Mechanistic & Pathway Visualization
A foundational understanding of the reaction mechanism and the biological target pathway is critical for rational drug design and troubleshooting.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. Available at: [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]
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Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and mediated by Pd/CuAB under MWI. ResearchGate. Available at: [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. Available at: [Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Unknown Source. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. Available at: [Link]
-
Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. MDPI. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]
-
Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[1][2][4] Triazole Analogues. ResearchGate. Available at: [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PubMed Central. Available at: [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Unknown Source. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]
-
Benzo[1,2-d:4,5-d']bis([1][2][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. Available at: [Link]
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Unknown Source. Available at: [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. OUCI. Available at: [Link]
-
Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. MDPI. Available at: [Link]
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Unknown Source. Available at: [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][2][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
discovery of BLU-945, an EGFR mutant inhibitor. YouTube. Available at: [Link]
-
(PDF) Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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Application Notes & Protocols: The Strategic Deployment of 2-Bromo-5-fluorobenzo[d]thiazole in Modern Drug Discovery
Abstract
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 2-Bromo-5-fluorobenzo[d]thiazole has emerged as a synthon of exceptional strategic value. Its utility stems from the orthogonal reactivity of its substituents: the 2-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 5-fluoro group enhances the drug-like properties of its derivatives. This guide provides an in-depth exploration of this synthon's application, detailing its strategic importance, key synthetic transformations, and validated protocols for its use in the development of targeted therapeutics, particularly kinase inhibitors.
The Benzothiazole Scaffold: A Privileged Framework in Medicinal Chemistry
The benzothiazole core is a bicyclic aromatic system that confers a rigid, planar structure capable of engaging in critical molecular interactions such as hydrogen bonding and π-stacking with biological targets.[1] This inherent bioactivity has led to its incorporation into numerous FDA-approved drugs and investigational agents.[3] The strategic functionalization of this core is paramount to modulating its pharmacological profile.
The Unique Advantages of this compound:
-
The 2-Bromo Group: This atom provides a predictable and highly reactive site for introducing molecular diversity. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[4][5][6] This allows for the systematic exploration of the chemical space around the benzothiazole core, a critical process in structure-activity relationship (SAR) studies.
-
The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in modern drug design. The 5-fluoro substituent on the benzothiazole ring can significantly enhance a molecule's therapeutic potential by:
-
Improving Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Enhancing Binding Affinity: The highly electronegative fluorine atom can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.
-
Modulating Physicochemical Properties: It can alter pKa and lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic profiles.[7]
-
The combination of these two features makes this compound a powerful building block for generating libraries of novel compounds with enhanced drug-like properties.
Core Applications in Targeted Therapy: Kinase Inhibition
The dysregulation of protein kinase signaling pathways is a hallmark of many human cancers.[7][8] Consequently, kinase inhibitors have become a major class of anticancer therapeutics. Derivatives of this compound have demonstrated potent inhibitory activity against several key oncogenic kinases.
PI3K/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, making it a high-priority target for drug development.[9][10][11]
A landmark example of the synthon's application is in the synthesis of GSK2126458 , a highly potent, orally bioavailable dual inhibitor of PI3K and mTOR.[12][13] The 2-substituted benzothiazole core is crucial for its activity, anchoring the molecule in the ATP-binding pocket of the kinases. The 5-fluoro substituent contributes to the overall potency and favorable pharmacokinetic profile of the molecule.
p38 MAPK Pathway Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is implicated in cellular responses to stress and is linked to inflammation and cancer progression, particularly in breast cancer.[14] Benzothiazole derivatives have been developed as potent p38α MAPK inhibitors.[14] The synthesis of these inhibitors often involves coupling various aromatic and heteroaromatic moieties to the 2-position of the this compound scaffold to optimize interactions within the kinase's active site.[14]
Data Summary: Bioactive Molecules Derived from the Synthon
| Compound Class | Target Kinase(s) | Example Activity | Reference |
| 2-Arylbenzothiazoles | PI3K / mTOR | GSK2126458 (PI3Kα IC50 = 0.019 nM) | [12][13] |
| 2-Aminobenzothiazoles | p38α MAPK | IC50 values in the nanomolar range | [14] |
| 2-Arylbenzothiazoles | EGFR-TK | Potent growth inhibition of cancer cells | [15] |
| 2-(Phenyl)-5-fluorobenzothiazole | General Anticancer | Potent against breast, colon, lung cancer lines | [3] |
Experimental Protocols: Harnessing the Synthon's Reactivity
The following protocols provide detailed, field-proven methodologies for the two most critical transformations involving this compound. The causality behind experimental choices is explained to ensure reproducibility and success.
Workflow Overview
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025-0.05 eq.).
-
Scientist's Note: The choice of catalyst and ligand is crucial. For less reactive boronic acids, more electron-rich and bulky phosphine ligands may be required with a Pd(OAc)₂ precursor.
-
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed solvent(s), typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir for the required time (2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzo[d]thiazole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize 2-amino-5-fluorobenzo[d]thiazoles. This reaction is key for introducing primary or secondary amines, which can act as crucial hydrogen bond donors or acceptors for target engagement.
Causality: This reaction requires a palladium source and a specialized phosphine ligand (e.g., Xantphos, BINAP) that facilitates both the oxidative addition and the challenging C-N reductive elimination step. [6]A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine without competing as a nucleophile. [16]
Caption: Simplified Buchwald-Hartwig amination cycle.
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried flask under an inert atmosphere (glovebox recommended), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5-10 mol%).
-
Reagent Addition: Add the base, sodium tert-butoxide (1.4 eq.), followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Scientist's Note: The order of addition can be important. Premixing the catalyst and ligand in the solvent before adding other reagents can be beneficial. The choice of base is critical; weaker bases like Cs₂CO₃ may be used for more acidic amines.
-
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the pure 2-amino-5-fluorobenzo[d]thiazole derivative.
Conclusion and Future Outlook
This compound is a high-value synthon that provides a reliable and efficient entry point to novel chemical entities with significant therapeutic potential. Its well-defined reactivity allows for the systematic and predictable construction of compound libraries targeting a wide range of biological targets, most notably protein kinases. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to leverage this powerful building block in their discovery programs. As the demand for targeted and effective therapeutics continues to grow, the strategic application of such privileged synthons will remain a cornerstone of successful medicinal chemistry campaigns.
References
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. Available at: [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
-
Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]
- N/A
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New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. ResearchGate. Available at: [Link]
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Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed. Available at: [Link]
-
Structure activity relationship of synthetic derivatives. ResearchGate. Available at: [Link]
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Institutes of Health. Available at: [Link]
- N/A
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EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. Available at: [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. Available at: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
- N/A
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Application Notes and Protocols: A Comprehensive Guide to the N-Arylation of 2-Bromo-5-fluorobenzo[d]thiazole
Introduction: The Significance of N-Arylated Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting a wide range of biological activities to molecules that contain it. The N-arylation of the 2-aminobenzothiazole core, in particular, has emerged as a critical transformation, enabling the synthesis of compounds with therapeutic potential across various domains, including oncology, neurodegenerative diseases, and infectious agents. The introduction of an aryl group at the 2-amino position can significantly modulate the pharmacological properties of the parent molecule, influencing its target affinity, selectivity, and pharmacokinetic profile.
This application note provides a detailed experimental procedure for the N-arylation of 2-Bromo-5-fluorobenzo[d]thiazole, a key intermediate in the synthesis of complex drug candidates. We will delve into the rationale behind the chosen methodology, drawing from the well-established principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. Furthermore, we will explore alternative protocols, such as copper-catalyzed Ullmann-type couplings and microwave-assisted synthesis, to provide a comprehensive resource for researchers in the field.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2] The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to generate a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent undesired side reactions.[2]
Experimental Workflow: A Visual Overview
The general experimental workflow for the N-arylation of this compound is depicted in the following diagram:
Figure 1: A generalized workflow for the N-arylation of this compound.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is adapted from established procedures for the N-arylation of related 2-aminobenzothiazole derivatives and is expected to provide a reliable starting point for the synthesis of N-aryl-5-fluorobenzo[d]thiazol-2-amines.
Materials and Reagents
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Josiphos-type ligand (e.g., SL-J009-1) or other suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk tube or other suitable reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with a temperature controller
-
Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp)
-
Rotary evaporator
-
Glassware for extraction and purification (separatory funnel, flasks, etc.)
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Josiphos ligand, 2.2-5.5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Reagent Addition: To the reaction vessel, add this compound (1.0 equivalent) and the desired aryl amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of approximately 0.1-0.2 M) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-fluorobenzo[d]thiazol-2-amine.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes for the Buchwald-Hartwig amination of 2-halobenzothiazole derivatives, based on literature precedents for analogous systems.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzothiazole | Aniline | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2-Chlorobenzothiazole | 4-Methoxyaniline | Pd₂ (dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 2-Bromobenzothiazole | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | 24 | 80-90 |
Note: The yields and reaction times are approximate and may vary depending on the specific substrates and reaction conditions used.
Alternative Protocols
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation offers a palladium-free alternative for the formation of C-N bonds.[3][4] This method typically involves the use of a copper catalyst, a ligand (often a diamine or an amino acid), and a base. While historically requiring harsh reaction conditions, modern Ullmann-type couplings can often be performed under milder conditions.[3]
Typical Conditions:
-
Catalyst: Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O)
-
Ligand: L-proline, N,N'-dimethylethylenediamine (DMEDA)
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Temperature: 100-150 °C
The primary advantage of the copper-catalyzed approach is the lower cost and toxicity of copper compared to palladium.[5] However, palladium-catalyzed systems often exhibit a broader substrate scope and higher functional group tolerance.[5]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in many chemical transformations, including N-arylation reactions.[6][7] The use of microwave irradiation can significantly reduce reaction times from hours to minutes.
Typical Conditions:
-
The same catalyst systems (palladium or copper-based) and reagents as in conventional heating methods can often be employed.
-
The reaction is performed in a sealed microwave-safe vessel.
-
The temperature is typically ramped to the desired setpoint (e.g., 120-180 °C) and held for a short period (e.g., 10-30 minutes).
MAOS is particularly beneficial for high-throughput synthesis and library generation in drug discovery settings.
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst/Ligand Inactivity: Ensure that the palladium catalyst and phosphine ligand are of high quality and handled under strictly inert conditions to prevent deactivation. Consider using a pre-formed palladium-ligand complex.
-
Base Strength: The choice of base is crucial. For less reactive amines or aryl halides, a stronger base like NaOtBu may be necessary. For substrates with base-sensitive functional groups, a milder base such as Cs₂CO₃ or K₃PO₄ should be used.
-
Reaction Temperature: Insufficient heating can lead to slow or incomplete reactions. Conversely, excessive temperatures may cause decomposition of the starting materials or products.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by ensuring an efficient coupling reaction and using the appropriate ligand.
-
Homocoupling: Homocoupling of the aryl halide or amine can sometimes occur. Optimizing the catalyst-to-ligand ratio can help to suppress this side reaction.
-
-
Purification Challenges:
-
The separation of the desired product from residual catalyst and ligand can sometimes be challenging. Careful column chromatography is often required. Washing the crude product with a solvent that selectively dissolves the impurities but not the product can also be effective.
-
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
This compound: The toxicological properties of this specific compound may not be fully characterized. It should be handled with care, avoiding inhalation, ingestion, and skin contact.
-
Palladium Catalysts and Phosphine Ligands: Many of these compounds are air- and moisture-sensitive and may be toxic. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Cesium carbonate and other inorganic bases can be irritants. Avoid creating dust and direct contact.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle them in a well-ventilated area and away from ignition sources.
-
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of a wide array of potentially bioactive molecules. The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation with high efficiency. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively synthesize a diverse library of N-arylated benzothiazole derivatives. The exploration of alternative methodologies, such as copper-catalyzed couplings and microwave-assisted synthesis, further expands the synthetic chemist's toolkit for accessing these important compounds. This application note serves as a comprehensive guide to aid researchers in the successful implementation of this critical synthetic protocol.
References
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Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. (2018). ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (n.d.). Baghdad Science Journal. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (n.d.). Beilstein Journals. [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (n.d.). DSpace@MIT. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (n.d.). MDPI. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (n.d.). Baghdad Science Journal. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Institutes of Health. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). National Institutes of Health. [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI. [Link]
-
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. (n.d.). National Institutes of Health. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (n.d.). Journal of University of Shanghai for Science and Technology. [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (n.d.). Baghdad Science Journal. [Link]
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Application Notes and Protocols for 2-Bromo-5-fluorobenzo[d]thiazole in Materials Science
Introduction: The Strategic Value of the Benzothiazole Core in Advanced Materials
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the design of functional organic materials.[1][2] Its rigid, planar structure and inherent electron-deficient nature make it an exceptional building block for materials used in organic electronics.[3] The applications for benzothiazole derivatives are extensive, ranging from fluorescent markers and dyes to active components in electroluminescent devices and organic semiconductors.[1][4] The true power of this scaffold, however, lies in the ability to precisely tune its electronic and physical properties through targeted functionalization. This guide focuses on a particularly strategic derivative: 2-Bromo-5-fluorobenzo[d]thiazole . The specific placement of a bromine atom at the 2-position and a fluorine atom at the 5-position transforms the simple benzothiazole core into a highly versatile and powerful building block for creating next-generation materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced sensors.
Deconstructing the Molecule: Causality Behind the Functional Groups
The efficacy of this compound stems from the distinct and synergistic roles of its bromo and fluoro substituents. Understanding these roles is critical to appreciating its potential in materials synthesis.
The 2-Bromo Group: A Gateway to π-Conjugated Architectures
The bromine atom at the 2-position is not primarily for tuning electronic properties but serves as a crucial synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction .[5][6][7][8] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the precise construction of complex π-conjugated systems.[8]
By reacting this compound with various aryl boronic acids or esters, researchers can readily link the electron-accepting benzothiazole core to a wide array of electron-donating (donor) units.[5] This "D-A" (Donor-Acceptor) architecture is a fundamental design principle for many high-performance organic semiconductors.[9][10] The ability to systematically vary the donor unit allows for the fine-tuning of the final material's properties, such as its absorption/emission wavelengths and charge transport characteristics.
Application Note I: Synthesis of Donor-Acceptor (D-A) Chromophores for OLEDs
The benzothiazole core is a known component in materials for OLEDs, often contributing to the creation of deep blue emitters or serving as a bipolar host material.[11][12] The electron-deficient nature of the 5-fluorobenzothiazole unit makes it an excellent acceptor. When coupled with an electron-rich donor moiety (like a triphenylamine or carbazole derivative) via a Suzuki reaction at the 2-position, the resulting D-A molecule can exhibit strong intramolecular charge transfer (ICT). This ICT character is crucial for tuning the emission color and enhancing the electroluminescence efficiency of OLED devices.[10]
Key Advantages:
-
Tunable Emission: By selecting different donor groups to couple with the 2-bromo position, the emission wavelength can be systematically shifted across the visible spectrum (from blue to red).[10]
-
High Quantum Yields: Benzothiazole-based fluorescent probes are known for high quantum yields, a critical parameter for efficient OLEDs.[4]
-
Improved Charge Balance: The fluorinated benzothiazole core can help create materials with balanced electron and hole transport, leading to higher device efficiency and longer operational lifetimes.[13]
The 5-Fluoro Group: A Precision Tool for Tuning Optoelectronic Properties
Fluorination is a powerful and widely used strategy in the design of organic semiconductors.[14][15] The introduction of a fluorine atom at the 5-position of the benzothiazole ring has several profound effects, primarily stemming from fluorine's high electronegativity.
-
Lowering of HOMO/LUMO Energy Levels: The strong electron-withdrawing nature of fluorine stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.[14] Lowering the LUMO level facilitates electron injection in electronic devices like OLEDs and OFETs, while lowering the HOMO level increases the material's oxidative stability and resistance to degradation in air.[16]
-
Enhancing Electron Mobility: In many conjugated polymers, fluorination has been shown to increase electron mobility.[17] This is attributed to enhanced intermolecular interactions and the promotion of a more planar polymer backbone, which facilitates charge hopping between molecules.[16]
-
Improving Device Performance: The cumulative effects of fluorination—better air stability, more efficient charge injection, and potentially higher mobility—often translate directly into improved performance and longevity of organic electronic devices.[16][17]
The logical relationship between the molecular structure and its function as a building block for D-A materials is illustrated below.
Caption: Logical workflow from molecular features to material application.
Application Note II: Building Blocks for High-Mobility Polymers in OFETs
The development of high-performance p-type or ambipolar semiconducting polymers is critical for next-generation flexible electronics. The strategic combination of electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone is a proven method for achieving high charge carrier mobilities.[9][18]
This compound serves as an ideal acceptor monomer for polymerization reactions. Through Suzuki polycondensation with a diboronic ester of a donor unit (e.g., dialkylated bithiophene or fluorene), a D-A conjugated polymer can be synthesized.
Causality behind Expected Performance:
-
Planarity and Ordering: The fluorine atom can induce a more planar conformation in the polymer backbone through noncovalent interactions, which promotes the ordered packing of polymer chains in the solid state—a prerequisite for efficient charge transport.[16]
-
Ambipolar Transport: The strong electron-accepting nature of the fluorinated benzothiazole unit can lower the polymer's LUMO level sufficiently to allow for stable electron transport, while the donor unit facilitates hole transport. This can lead to materials with balanced ambipolar charge transport characteristics.[16]
-
Enhanced Stability: The lower HOMO level imparted by the fluorine atom makes the resulting polymer less susceptible to oxidation, leading to OFETs with better operational stability in ambient conditions.[14]
The table below summarizes the anticipated effects of incorporating the this compound unit into a conjugated polymer compared to a non-fluorinated analogue.
| Property | Non-Fluorinated Benzothiazole Polymer | 5-Fluoro-Benzothiazole Polymer | Rationale for Improvement |
| HOMO Energy Level | Higher (e.g., -5.2 eV) | Lower (e.g., -5.4 eV) | Inductive effect of fluorine stabilizes the orbital.[14] |
| LUMO Energy Level | Higher (e.g., -3.0 eV) | Lower (e.g., -3.2 eV) | Inductive effect of fluorine stabilizes the orbital.[14] |
| Air Stability | Moderate | Enhanced | Deeper HOMO level increases resistance to oxidation. |
| Electron Injection | Less Favorable | More Favorable | Lower LUMO is closer to the work function of common electrodes.[16] |
| Backbone Planarity | Moderate | Potentially Increased | Intramolecular noncovalent interactions can reduce dihedral twist.[16] |
| Charge Mobility | Hole-dominant | Potentially Ambipolar | Lower LUMO enables stable electron transport.[16] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a self-validating system for the synthesis of a model D-A compound, 2-(5'-hexyl-2,2'-bithiophen-5-yl)-5-fluorobenzo[d]thiazole , a molecule designed for potential application in organic electronics. The rationale for each step is provided to ensure technical accuracy and reproducibility.
Objective: To synthesize a Donor-Acceptor (D-A) molecule by coupling the this compound (acceptor) with 5'-hexyl-2,2'-bithiophene-5-boronic acid pinacol ester (donor).
Materials and Reagents:
-
This compound (1.0 eq)
-
5'-hexyl-2,2'-bithiophene-5-boronic acid pinacol ester (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) or SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous Toluene
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Protocol Workflow Diagram:
Caption: Step-by-step experimental workflow for Suzuki coupling.
Detailed Step-by-Step Methodology:
-
Vessel Preparation (Inert Atmosphere): Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask thoroughly with a heat gun under high vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. An inert atmosphere is crucial to protect the catalyst and ensure the reaction proceeds.
-
-
Addition of Solids: To the flask, add this compound (e.g., 232 mg, 1.0 mmol), 5'-hexyl-2,2'-bithiophene-5-boronic acid pinacol ester (e.g., 427 mg, 1.1 mmol), and finely ground potassium phosphate (e.g., 637 mg, 3.0 mmol).
-
Causality: A slight excess (1.1 eq) of the boronic ester is used to drive the reaction to completion. K₃PO₄ is a strong base required to activate the boronic ester, forming a more nucleophilic boronate species essential for the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add anhydrous toluene (10 mL), anhydrous 1,4-dioxane (5 mL), and degassed deionized water (1 mL) via syringe.
-
Causality: A mixed solvent system is often optimal. Toluene/dioxane effectively dissolves the organic reagents, while the small amount of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the catalytic cycle.
-
-
Degassing: Bubble argon gas through the stirred solution for 15-20 minutes.
-
Causality: This step removes any residual dissolved oxygen from the solvent mixture, further protecting the palladium catalyst from deactivation.
-
-
Catalyst Addition: In a single portion, add the palladium precursor Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol) and the phosphine ligand (e.g., tricyclohexylphosphine, 11.2 mg, 0.04 mmol).
-
Causality: Pd₂(dba)₃ is a stable air-precursor for the active Pd(0) catalyst. The bulky, electron-rich phosphine ligand stabilizes the Pd(0) center, prevents its precipitation as palladium black, and promotes the rate-limiting oxidative addition step.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting this compound. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a suitable solvent for extracting the nonpolar organic product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/dichloromethane gradient to elute the product.
-
Causality: Chromatography is necessary to separate the desired product from unreacted starting materials, catalyst residues, and any side products (such as homocoupled boronic ester).
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The optoelectronic properties should be initially assessed using UV-Vis absorption and fluorescence spectroscopy.
This detailed protocol provides a robust and verifiable method for utilizing this compound as a building block in materials science, with each step justified by established principles of synthetic chemistry.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. [Link]
-
Paul Scott, Development Editor – Journal of Materials Chemistry Blog. Journal of Materials Chemistry Blog. [Link]
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Impact of Fluorinated Anions on Organic Mixed Conductors. ACS Applied Materials & Interfaces. [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Center for Biotechnology Information. [Link]
-
Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI. [Link]
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Synthesis and applications of benzothiazole containing cyanine dyes. ResearchGate. [Link]
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. [Link]
-
Two consecutive post-synthetic modifications of benzothiadiazole-based conjugated polymers for enhanced photocatalytic H2 evolution: the significance of the sulfinyl group. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. National Center for Biotechnology Information. [Link]
-
Non-doped blue and red phosphorescent OLEDs based on benzothiazole as bipolar host materials. ResearchGate. [Link]
-
Fluorination-Induced Critical Chemical Defects in Semiconducting Graphene Nanoribbons. ResearchGate. [Link]
-
Benzothiazole. Wikipedia. [Link]
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(PDF) Benzotriazole containing conjugated polymers for multipurpose organic electronic applications. ResearchGate. [Link]
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A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. RSC Publishing. [Link]
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Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Hanoi Pedagogical University 2. [Link]
-
The fluorination effect: the importance of backbone planarity in achieving high performance ambipolar field effect transistors. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fluorine-Substituted Covalent Organic Framework/Anodized TiO 2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. MDPI. [Link]
-
Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. National Institutes of Health. [Link]
-
Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance. Frontiers. [Link]
-
The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Application Notes and Protocols for the Synthesis of 2-Arylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Arylbenzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] When substituted at the 2-position with an aryl group, the resulting 2-arylbenzothiazole derivatives exhibit a remarkable spectrum of biological activities. These compounds have garnered significant attention from researchers in drug development due to their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][3] The unique structural features of 2-arylbenzothiazoles allow them to interact with various biological targets, making them a fertile ground for the discovery of novel therapeutics.
This guide provides a detailed overview of the primary synthetic routes to 2-arylbenzothiazole derivatives, offering step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental choices.
Core Synthetic Strategies: A Comparative Overview
The construction of the 2-arylbenzothiazole scaffold can be broadly categorized into three main strategies:
-
Condensation of 2-Aminothiophenol with Aromatic Aldehydes: This is the most direct and widely employed method, involving the reaction of a 2-aminothiophenol with a substituted benzaldehyde. The reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
-
Ullmann Condensation: This copper-catalyzed cross-coupling reaction provides a means to construct the C-S bond of the thiazole ring, typically by reacting a 2-halobenzanilide with a sulfur source.
This document will delve into the practical execution of each of these strategies, providing detailed protocols and highlighting their respective advantages and limitations.
Method 1: Condensation of 2-Aminothiophenol with Aromatic Aldehydes
This approach is favored for its atom economy and the commercial availability of a wide range of starting materials. The reaction can be performed under various conditions, from traditional heating to more modern, environmentally friendly methods.
Mechanistic Rationale
The reaction proceeds via a well-established three-step mechanism:
-
Imine Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The pendant thiol group of the imine intermediate then acts as a nucleophile, attacking the imine carbon to form a five-membered benzothiazoline ring.
-
Oxidation (Aromatization): The benzothiazoline intermediate is subsequently oxidized to the thermodynamically more stable aromatic 2-arylbenzothiazole. This oxidation can be achieved using various oxidizing agents or, in some cases, by atmospheric oxygen.
Visualizing the Mechanism: Condensation and Cyclization
Caption: General reaction scheme for the synthesis of 2-arylbenzothiazoles.
Protocol 1.1: Green Synthesis of 2-Arylbenzothiazoles in Glycerol
This protocol offers an environmentally benign approach, utilizing the biodegradable and non-toxic solvent glycerol. The reaction often proceeds without the need for a catalyst and at ambient temperatures.
Materials:
-
2-Aminothiophenol
-
Substituted Benzaldehyde
-
Glycerol
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.25 g, 10 mmol) and the desired aromatic aldehyde (10 mmol).
-
Add glycerol (10 mL) to the flask.
-
Gently heat the mixture with stirring until a clear solution is obtained.
-
Remove the heat source and allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 5 hours depending on the substrates.
-
Upon completion, quench the reaction by adding water to the flask.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with water and then recrystallize from ethanol to afford the pure 2-arylbenzothiazole derivative.
Data Presentation: Synthesis of 2-Arylbenzothiazoles in Glycerol
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 0.5 | 92 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 4 | 90 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 1 | 93 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 0.5 | 95 |
Method 2: Jacobson Cyclization of Thiobenzanilides
This method provides a valuable alternative for the synthesis of 2-arylbenzothiazoles, particularly when the corresponding 2-aminothiophenol is unstable or difficult to access.[1] The key step is the oxidative intramolecular cyclization of a thiobenzanilide.
Mechanistic Rationale
The Jacobson cyclization is believed to proceed through a radical mechanism. An oxidizing agent, typically potassium ferricyanide in an alkaline medium, initiates the formation of a thiyl radical from the thiobenzanilide. This radical then undergoes an intramolecular cyclization onto the ortho-position of the aniline ring, followed by aromatization to yield the benzothiazole product.
Visualizing the Workflow: Jacobson Cyclization
Caption: Workflow for the Jacobson cyclization.
Protocol 2.1: Synthesis of 2-Arylbenzothiazoles via Jacobson Cyclization
Materials:
-
Substituted Thiobenzanilide
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Sodium Hydroxide (NaOH)
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Water
-
Standard laboratory glassware
Procedure:
-
Preparation of Thiobenzanilide: The thiobenzanilide starting material can be prepared by the reaction of the corresponding benzanilide with Lawesson's reagent or phosphorus pentasulfide.
-
Cyclization Reaction: a. Dissolve the thiobenzanilide in a suitable organic solvent. b. In a separate beaker, prepare an aqueous solution of sodium hydroxide and potassium ferricyanide. c. With vigorous stirring, add the thiobenzanilide solution dropwise to the alkaline potassium ferricyanide solution at room temperature. d. The reaction mixture is typically stirred for several hours to a full day. Monitor the reaction progress by TLC.
-
Product Isolation and Purification: a. The 2-arylbenzothiazole product will precipitate out of the reaction mixture. b. Collect the solid product by filtration. c. Wash the crude product thoroughly with water to remove any inorganic salts. d. Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Method 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be adapted for the synthesis of 2-arylbenzothiazoles, typically involving the intramolecular C-S bond formation of a 2-halothiobenzanilide.[4] This method is particularly useful for constructing derivatives with specific substitution patterns that may be difficult to achieve through other routes.
Mechanistic Rationale
The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve the following key steps:
-
Oxidative Addition: A copper(I) species, often generated in situ, undergoes oxidative addition to the aryl halide (the 2-halothiobenzanilide).
-
Ligand Exchange: The thiolate of the thiobenzanilide displaces a ligand on the copper center.
-
Reductive Elimination: The C-S bond is formed through reductive elimination, regenerating the copper(I) catalyst and yielding the 2-arylbenzothiazole product.
Protocol 3.1: Copper-Catalyzed Intramolecular Cyclization of 2-Halothiobenzanilides
Materials:
-
2-Halothiobenzanilide (e.g., 2-bromothiobenzanilide)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling polar solvent (e.g., DMF, NMP)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halothiobenzanilide, copper(I) iodide, the ligand, and the base.
-
Add the anhydrous high-boiling solvent via syringe.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylbenzothiazole.
Product Purification and Characterization: Ensuring Scientific Integrity
The purity and structural integrity of the synthesized 2-arylbenzothiazole derivatives are paramount for their use in research and drug development. A combination of purification and characterization techniques is essential to validate the experimental outcome.
Purification Techniques
-
Recrystallization: This is the most common and often most effective method for purifying solid organic compounds.[5] The choice of solvent is critical and should be one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, column chromatography on silica gel is the preferred method.[6] A suitable eluent system is chosen to achieve optimal separation of the desired product from any impurities.
Characterization Methods
The structure of the purified 2-arylbenzothiazole derivatives should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[7][8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7]
Characterization Data for 2-Phenylbenzothiazole
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10-8.07 (m, 3H), 7.89 (d, J = 8.0 Hz, 1H), 7.57-7.46 (m, 4H), 7.37 (t, J = 8.0 Hz, 1H)[10] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 168.09, 154.21, 135.12, 133.67, 130.99, 129.04, 127.60, 126.35, 125.22, 123.29, 121.65[11] |
| IR (KBr, cm⁻¹) | 3065, 1970, 1510, 1478, 1433, 1313, 1259, 1225, 1158, 1070, 962, 728, 698, 622[11] |
| MS (EI) | m/z 212.23 [M+1][11] |
Conclusion
The synthesis of 2-arylbenzothiazole derivatives is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. By carefully selecting the appropriate methodology and rigorously purifying and characterizing the final products, researchers can confidently prepare these valuable compounds for further investigation in drug discovery and materials science.
References
- Waengdongbung, W., et al. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Letters in Organic Chemistry, 6(8), 657-660.
- BenchChem (2025). Spectroscopic Profile of 2-Phenylbenzothiazole: A Technical Guide. BenchChem Technical Guides.
- Perry, J. D., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1685-1694.
- Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
- Zia-ur-Rehman, M., et al. (2014). Synthesis of 2-arylbenzothiazoles via S-arylation of substituted 2-halothioanilides. Journal of the Chemical Society of Pakistan, 36(1), 123-128.
- Bhanage, B. M., et al. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(35), 151213.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Hajra, A., et al. (2019).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Legrand, B., et al. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 23(11), 2973.
- Bhanage, B. M., et al. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. RSC Advances, 4(94), 52265-52269.
- Gholap, A. R., et al. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic, 85-91.
- Kumar, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6035.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Ullmann condensation. In Wikipedia. Retrieved January 26, 2026, from [Link]
- Florea, C., et al. (2000). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Magnetic Resonance in Chemistry, 38(5), 384-388.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Application Notes and Protocols for Creating Diverse Molecular Libraries from 2-Bromo-5-fluorobenzo[d]thiazole
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core is a privileged heterocyclic motif, integral to a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The unique electronic and structural features of the benzothiazole scaffold allow it to interact with various biological targets, making it a cornerstone in medicinal chemistry and drug development programs.[2] The introduction of a fluorine atom at the 5-position can further enhance the metabolic stability, binding affinity, and bioavailability of these molecules, making 5-fluorobenzothiazole derivatives particularly attractive for therapeutic applications.[5][6]
This guide provides a comprehensive overview and detailed protocols for the chemical diversification of 2-bromo-5-fluorobenzo[d]thiazole, a versatile and readily accessible building block for the synthesis of diverse molecular libraries. By leveraging a suite of powerful synthetic methodologies, researchers can rapidly generate a wide array of novel compounds for screening and lead optimization.
Strategic Overview: Pathways to Molecular Diversity
The strategic diversification of this compound hinges on the reactivity of the C2-bromine atom. This position is amenable to a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The following sections will detail the experimental protocols for these key reactions, providing a roadmap for the creation of a comprehensive molecular library.
Figure 1: A workflow diagram illustrating the key synthetic pathways for the diversification of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 2-position of the benzothiazole ring is particularly well-suited for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and heteroaryl-aryl linkages.[7] This reaction tolerates a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or pre-catalysts like XPhos Pd G2, are highly effective. The choice of ligand (e.g., XPhos) is crucial for promoting the catalytic cycle, especially with potentially challenging substrates.[9]
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid partner.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used to facilitate the dissolution of both organic and inorganic reagents.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4-12 |
| PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 6-18 |
| XPhos Pd G2 | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 2-8 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct linkage of terminal alkynes to the benzothiazole core, providing access to a class of compounds with interesting electronic and structural properties.[11] This reaction is co-catalyzed by palladium and copper salts.[12]
Causality Behind Experimental Choices:
-
Catalysts: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) are essential for the catalytic cycle.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.[13]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 25-60 |
| Table 2: Common conditions for Sonogashira coupling of this compound. |
Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzothiazole ring.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃) is critical for efficient catalysis.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The cyano group is a versatile functional group that can be further transformed into amides, carboxylic acids, and other functionalities. Palladium-catalyzed cyanation provides a direct route to 2-cyanobenzothiazoles.[14]
Causality Behind Experimental Choices:
-
Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic and easy-to-handle source of cyanide.[15]
-
Catalyst: A simple palladium salt like palladium(II) acetate (Pd(OAc)₂) can be effective, often without the need for a specific ligand.[16]
-
Solvent: A polar aprotic solvent such as dimethylacetamide (DMAC) is typically used.[15]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
-
In a reaction vial, combine this compound (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), and Pd(OAc)₂ (0.01 equiv).
-
Add the solvent (e.g., DMAC).
-
Seal the vial and heat the mixture to 120-140 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the benzothiazole ring, particularly at the 2-position, facilitates nucleophilic aromatic substitution (SNAr) reactions, providing a complementary approach to cross-coupling for diversification.
Thiolation: Introducing Sulfur-Containing Moieties
The reaction of this compound with thiols in the presence of a base provides a straightforward route to 2-thioether derivatives.[17]
Causality Behind Experimental Choices:
-
Base: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol and facilitate the substitution.[17]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.[17]
Experimental Protocol: General Procedure for Thiolation
-
To a solution of the thiol (1.2 equiv) in DMF, add K₂CO₃ (2.0 equiv) and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0 equiv).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Alkoxylation: Synthesis of 2-Alkoxy Derivatives
The introduction of alkoxy groups can be achieved through the reaction with the corresponding alkoxides.
Causality Behind Experimental Choices:
-
Nucleophile: The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH).
-
Solvent: Anhydrous THF or DMF is a suitable solvent for this reaction.
Experimental Protocol: General Procedure for Alkoxylation
-
To a suspension of NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF, add the alcohol (1.5 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Heat the reaction to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Figure 2: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable starting material for the construction of diverse molecular libraries. The protocols outlined in this guide, encompassing a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provide a robust toolkit for medicinal chemists and drug discovery scientists. The strategic application of these methods will undoubtedly accelerate the discovery of novel benzothiazole-based therapeutics.
References
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. (URL: [Link])
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Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([18][19][20]thiadiazole) 1 with morpholine. - ResearchGate. (URL: [Link])
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Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review | Request PDF - ResearchGate. (URL: [Link])
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Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (URL: [Link])
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Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
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Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC - NIH. (URL: [Link])
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Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
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Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (URL: [Link])
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: [Link])
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])
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Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino) - Arkivoc. (URL: [Link])
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Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. (URL: [Link])
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Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - MDPI. (URL: [Link])
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Sonogashira coupling - Wikipedia. (URL: [Link])
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C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. (URL: [Link])
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A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.. (URL: [Link])
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Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. (URL: [Link])
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The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])
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Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (URL: [Link])
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(PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - ResearchGate. (URL: [Link])
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
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Application Notes and Protocols: Leveraging 2-Bromo-5-fluorobenzo[d]thiazole in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Strategic Importance of the 5-Fluorobenzothiazole Scaffold in Oncology
The benzothiazole framework is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, serves as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Within the realm of oncology, benzothiazole derivatives have demonstrated significant potential, exhibiting anticancer, anti-proliferative, and enzyme-inhibiting activities.[1][3]
A particularly noteworthy advancement in this area is the incorporation of a fluorine atom at the 5-position of the benzothiazole ring. This modification has been shown to enhance the pharmacological properties of the resulting molecules, including improved bioavailability.[4] The presence of the 5-fluoro substituent has been linked to potent and selective inhibitory activity against various cancer cell lines, including those of the breast, lung, and colon.[4]
This document provides detailed application notes and protocols centered on the use of a key intermediate, 2-Bromo-5-fluorobenzo[d]thiazole , as a versatile starting material for the synthesis of potent anti-cancer agents. The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the strategic construction of 2-aryl-5-fluorobenzothiazole derivatives, a class of compounds that includes promising kinase inhibitors and other anti-neoplastic agents.
We will explore two primary synthetic strategies originating from this key building block, providing detailed, step-by-step protocols that are grounded in established chemical principles and supported by authoritative literature. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in the research laboratory.
Core Synthetic Strategies and Mechanistic Rationale
The primary goal in utilizing this compound is to introduce a variety of aryl or heteroaryl groups at the 2-position. This is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a particularly powerful and widely used method for this transformation due to its mild reaction conditions and high functional group tolerance.[5]
An alternative approach involves the synthesis of 2-aryl-5-fluorobenzothiazoles from substituted o-aminothiophenols and benzaldehydes. While this method does not directly utilize this compound as the immediate precursor, it represents a validated pathway to the same class of target molecules and is therefore included for completeness and as a complementary strategy.
Below, we provide detailed protocols for both a Suzuki-Miyaura coupling reaction and a condensation/cyclization reaction to synthesize a key anti-cancer agent, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which has demonstrated potent and selective inhibitory activity against breast, lung, and colon cancer cell lines.[4]
Protocol 1: Synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 3,4-dimethoxyphenylboronic acid.
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst. The aqueous-organic solvent mixture is often optimal for Suzuki couplings, facilitating the dissolution of both the organic reactants and the inorganic base.[6]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale/Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust and widely used catalyst for Suzuki couplings.[6] |
| Ligand | Triphenylphosphine (integral to the catalyst) | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/Water (4:1) or Toluene/Ethanol/Water | A common solvent system that dissolves both organic and inorganic components. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS for completion. |
Protocol 2: Synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole via Condensation and Cyclization
This protocol is adapted from a reported synthesis of 2-aryl-5-fluorobenzothiazoles and serves as an alternative route to the target compound.[4]
Experimental Workflow
Caption: Workflow for Condensation/Cyclization Synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask, dissolve 2-amino-4-fluorothiophenol disulfide (1.0 eq) and 3,4-dimethoxybenzaldehyde (2.2 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Rationale: The disulfide is the stable precursor to the reactive o-aminothiophenol. A slight excess of the aldehyde drives the condensation reaction to completion.[4]
-
-
Reduction and Cyclization: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the mixture. Heat the reaction to reflux and stir for several hours.
-
Rationale: The reducing agent cleaves the disulfide bond in situ to generate the free o-aminothiophenol. This reactive intermediate then condenses with the aldehyde, followed by an intramolecular cyclization and oxidation to form the benzothiazole ring.[4]
-
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield pure 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.
-
Characterization: Confirm the structure and purity of the product using analytical techniques such as NMR and mass spectrometry.
In-Depth Discussion: Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand in the Suzuki-Miyaura coupling is critical. While Pd(PPh₃)₄ is a reliable choice, other catalysts like Pd(dppf)Cl₂ or palladium acetate with a bulky phosphine ligand (e.g., SPhos, XPhos) can offer improved yields and shorter reaction times, especially for challenging substrates. The ligand's role is to stabilize the palladium(0) active species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Importance of Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which converts them to inactive palladium(II) species. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial for maintaining catalytic activity and achieving high yields.
-
Role of the Base: The base in a Suzuki coupling plays a multifaceted role. It is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield.
Self-Validating Systems and Troubleshooting
A key aspect of a robust protocol is its self-validating nature. In the context of these syntheses, this is achieved through diligent reaction monitoring and characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is essential. The disappearance of the starting this compound and the appearance of a new, less polar spot (in the case of Suzuki coupling) indicates that the reaction is proceeding. Stalling of the reaction may suggest catalyst deactivation or incomplete dissolution of reagents.
-
Troubleshooting:
-
Low Yields in Suzuki Coupling: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvent systems. Increasing the temperature or reaction time may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Products: The formation of homocoupled products (from the boronic acid) can sometimes be an issue. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel anti-cancer agents. The protocols detailed in this guide provide robust and reproducible methods for the synthesis of 2-aryl-5-fluorobenzothiazoles, a class of compounds with demonstrated potent anti-neoplastic activity. The Suzuki-Miyaura coupling, in particular, offers a modular approach to generate a diverse library of compounds for structure-activity relationship (SAR) studies. Future work in this area will likely focus on expanding the range of aryl and heteroaryl groups introduced at the 2-position and further exploring the biological mechanisms of action of these promising molecules. The continued development of more efficient and selective catalytic systems will further enhance the utility of this compound in the quest for next-generation cancer therapeutics.
References
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. (2015). Retrieved from [Link]
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Mortimer, C. G., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185. Available from: [Link]
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Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427. Available from: [Link]
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Chudary, P., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE, 1-10. Available from: [Link]
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Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744-747. Available from: [Link]
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 257-275. Available from: [Link]
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Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Available from: [Link]
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Gürsoy, E. A., & Karali, N. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. AVESİS. Available from: [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Available from: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Available from: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Available from: [Link]
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Significance of benzothiazole moiety in the field of cancer. (2025). ResearchGate. Available from: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PubMed Central. Available from: [Link]
-
Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023). Open Research@CSIR-NIScPR. Available from: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available from: [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. Available from: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Available from: [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). Semantic Scholar. Available from: [Link]
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- 4. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. diva-portal.org [diva-portal.org]
Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-5-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the palladium-catalyzed C-N bond formation utilizing 2-Bromo-5-fluorobenzo[d]thiazole as a key synthetic building block. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the mechanistic underpinnings, provides field-proven experimental protocols, and presents a discussion of expected outcomes for the synthesis of N-aryl and N-alkyl-5-fluorobenzo[d]thiazol-2-amines. The methodologies described herein are designed to be robust and reproducible, enabling researchers to efficiently generate libraries of novel compounds for drug discovery and materials science applications.
Introduction: The Significance of the 2-Aminobenzothiazole Moiety
The 2-aminobenzothiazole core is a recurring motif in a multitude of biologically active compounds, demonstrating therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4] The fluorine atom at the 5-position of the benzothiazole ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules.[5] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[6] This guide focuses on the practical application of this transformative reaction to this compound, a readily accessible starting material for the synthesis of a diverse range of functionalized 2-aminobenzothiazoles.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-catalyzed cycle.[6] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Ligand Exchange: A phosphine ligand on the palladium center is displaced by the amine coupling partner.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) center, yielding the desired N-substituted 2-amino-5-fluorobenzothiazole and regenerating the active Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes the reductive elimination step and prevents undesired side reactions.[7]
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Experimental Protocols: A Validated Approach
The following protocols are based on established methodologies for the Buchwald-Hartwig amination of heteroaryl halides and have been adapted for this compound.[7][8][9][10]
General Experimental Workflow
Sources
- 1. A series of 2-arylamino-5-(indolyl)-1,3,4-thiadiazoles as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arabjchem.org [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Coupling of Hindered Benzothiazoles
Welcome to the technical support center for Suzuki coupling reactions involving sterically hindered benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging yet crucial transformations. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of coupling bulky substrates.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the challenges inherent to this specific class of Suzuki-Miyaura reactions.
Q1: Why is the Suzuki coupling of my hindered benzothiazole giving low yields with standard conditions (e.g., Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O)?
A: Standard Suzuki-Miyaura conditions often fail for sterically hindered substrates, such as 2-substituted benzothiazoles, for several key reasons. The bulky nature of the benzothiazole scaffold, especially with substituents at the 2-position, can significantly impede critical steps in the catalytic cycle. Specifically, the oxidative addition of the palladium(0) catalyst to the hindered aryl halide and the subsequent transmetalation step are often slow and inefficient.[1][2] Conventional ligands like triphenylphosphine (PPh3) are often not bulky or electron-rich enough to promote these difficult steps effectively. Furthermore, the nitrogen atom within the benzothiazole ring can coordinate to the palladium center, potentially interfering with the desired catalytic pathway or even deactivating the catalyst.[1][3]
Q2: I'm seeing low conversion. What is the first parameter I should investigate to improve my reaction?
A: The ligand and catalyst system is the most critical factor for success in hindered couplings and should be your primary focus for optimization. While conventional catalysts like Pd(PPh3)4 may be sufficient for simple systems, they are often ineffective for hindered substrates.[4] We recommend switching to a more robust catalytic system known for coupling hindered partners. This typically involves a palladium source like Pd(OAc)2 or Pd2(dba)3 combined with a bulky, electron-rich phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos).[3] These ligands are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps.[2][3]
Q3: What are the most common side reactions in these couplings, and how can I identify them by TLC or LC-MS?
A: The two most prevalent side reactions are protodeboronation of the boronic acid and dehalogenation of the benzothiazole starting material.
-
Protodeboronation: This is the replacement of the boronic acid group (-B(OH)2) with a hydrogen atom, consuming your nucleophile. On TLC, you would see a new, less polar spot corresponding to the arene derived from your boronic acid. In LC-MS, you would find a mass corresponding to this arene. This side reaction is often exacerbated by excess base and water.[5][6]
-
Dehalogenation: This is the replacement of the halide (e.g., -Br, -Cl) on your benzothiazole with a hydrogen atom, consuming your electrophile. This results in a new, less polar spot on TLC and a corresponding mass in the LC-MS. This can be caused by certain bases or solvent impurities acting as hydride sources.[5]
-
Homocoupling: A third, less common side reaction is the homocoupling of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen and can be minimized by ensuring the reaction is thoroughly deoxygenated.[7]
Q4: Is it possible to run a Suzuki coupling for hindered benzothiazoles without a phosphine ligand?
A: Yes, under specific circumstances, a "ligand-free" approach can be highly effective for certain hindered 2-arylbenzothiazoles.[1][8] Research has shown that the nitrogen atom of the benzothiazole ring can act as an internal ligand, directing the palladium catalyst and facilitating the formation of a palladacyclic intermediate.[1] This intermediate is key to overcoming the steric hindrance. This method is particularly successful for 2'-bromo-2-arylbenzothiazoles and can provide excellent yields (up to 99%) using a simple palladium source like Pd(OAc)2 without the need for expensive and air-sensitive phosphine ligands.[1]
PART 2: Troubleshooting Guide for Low-Yielding Reactions
This section provides a systematic approach to diagnosing and solving specific problems encountered during the Suzuki coupling of hindered benzothiazoles.
Problem 1: Low or No Conversion of the Benzothiazole Halide
This is often the most common failure mode, indicating a problem with the initial steps of the catalytic cycle.
Possible Cause A: Inefficient Oxidative Addition
The oxidative addition of the palladium catalyst to the C-X bond of the benzothiazole is frequently the rate-determining step, especially with electron-rich or sterically encumbered substrates.[2]
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like PPh3 are often inadequate. Employing Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is the industry standard for promoting the coupling of hindered substrates.[3][9] These ligands create a more reactive, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition.
-
Use a More Active Palladium Precursor: Pd(PPh3)4 can be sluggish. Palladium(II) sources like Pd(OAc)2 or Pd(0) sources like Pd2(dba)3, when combined with an appropriate ligand, generate the active Pd(0) catalyst in situ and are generally more effective.[4]
-
Consider Ligand-Free Conditions: As detailed in the FAQs, if your substrate is a 2'-halo-2-arylbenzothiazole, attempt the reaction with only a palladium source like Pd(OAc)2. The intrinsic coordinating ability of the benzothiazole nitrogen may be sufficient to drive the reaction.[1]
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Side Products
The appearance of major side products indicates that a competing reaction pathway is outcompeting your desired coupling.
Side Product A: Protodeboronation
This is the hydrolysis of the boronic acid C-B bond, a common issue leading to low yields.[5]
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to potassium carbonate (K2CO3), potassium phosphate (K3PO4), or potassium fluoride (KF).[3][10]
-
Employ Boronic Esters: Boronic acids are prone to decomposition. Converting them to more stable boronate esters, such as pinacol (Bpin) or neopentyl glycol esters, can significantly suppress protodeboronation.[5]
-
Minimize Water Content: While some water can be beneficial, excess water, especially in combination with a strong base, promotes protodeboronation. Try using anhydrous solvents and a base like finely ground K3PO4, which may require a small amount of water to function effectively.[2]
Side Product B: Dehalogenation of the Benzothiazole
This side reaction consumes your starting material without forming the desired product.
Troubleshooting Steps:
-
Change the Solvent/Base Combination: Dehalogenation can sometimes be promoted by certain solvents, like alcohols, which can act as hydride sources.[5] Switching to an aprotic solvent system such as dioxane or toluene may be beneficial.
-
Ensure High-Purity Reagents: Impurities in solvents or reagents can sometimes be the source of hydrides that lead to dehalogenation. Using freshly distilled or high-purity solvents is recommended.
Table 1: Ligand Selection Guide for Hindered Suzuki Couplings
| Ligand Name | Structure Type | Key Features | Recommended For |
| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich. | Highly hindered aryl chlorides and general-purpose use.[3] |
| SPhos | Dialkylbiarylphosphine | Less bulky than XPhos but still highly active. | Hindered aryl and heteroaryl systems, including those with basic nitrogens.[3] |
| (t-Bu)3P | Trialkylphosphine | Very electron-rich, promotes oxidative addition. | Electron-rich aryl chlorides.[2] |
| Arsa-Buchwald Ligands | Arsine-based Ligand | Longer Pd-As bond can facilitate transmetalation with very bulky substrates.[11] | Extremely sterically demanding couplings where phosphine ligands fail.[11] |
PART 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: General Procedure for Hindered Coupling using a Buchwald Ligand
This protocol is a robust starting point for a wide range of hindered benzothiazole substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the hindered benzothiazole halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and finely ground potassium phosphate (K3PO4, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction Assembly: Add the catalyst/ligand mixture to the reaction vessel. Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Ligand-Free Coupling of 2'-Bromo-2-arylbenzothiazoles
This specialized protocol leverages the internal coordinating properties of the substrate.[1]
-
Reaction Setup: To a reaction vessel, add the 2'-bromo-2-arylbenzothiazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K2CO3, 3.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)2, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of N,N-Dimethylformamide (DMF) and water. The final concentration should be approximately 0.1 M.
-
Reaction: Heat the mixture to 100 °C and monitor the reaction progress.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
-
Elsayed, M. S. A., Chang, S., & Cushman, M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry, 16(1), 108-118). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Baran, P. S., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Jiang, Y., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 8(1), 1-8). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575). [Link]
-
Nagata, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(3), 639-643). [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1234-1241). [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723). [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 2-Bromo-5-fluorobenzo[d]thiazole
As a Senior Application Scientist, this guide is designed to provide in-depth troubleshooting for researchers encountering difficulties with the Buchwald-Hartwig amination of 2-Bromo-5-fluorobenzo[d]thiazole. This electron-deficient heteroaromatic substrate presents unique challenges, and this document will walk you through diagnosing and solving common issues you may face in your experiments.
Frequently Asked Questions (FAQs)
My reaction shows no conversion of the starting material. What are the most common initial checks?
A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction. Before delving into more complex possibilities, it's crucial to verify the basics.
Core Directive: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1][2][3] The catalytic cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide.[4][5] The amine then coordinates to the palladium complex, and after deprotonation by a base, reductive elimination occurs to yield the desired product and regenerate the Pd(0) catalyst.[2][4][5] A failure in any of these steps will halt the reaction.
Troubleshooting Steps:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all reagents and solvents were thoroughly degassed.
-
Reagent Quality:
-
Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[4][5] If you are using a Pd(II) source, ensure your conditions are conducive to this reduction. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst can be a more reliable starting point.[6]
-
Amine and Base: Amines can be oxidized over time, and strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened or properly stored reagents.
-
Solvent: Anhydrous solvents are critical. Water can interfere with the base and the catalyst.[7][8]
-
-
Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures, excessive heat can lead to catalyst decomposition. Conversely, a temperature that is too low may not be sufficient to overcome the activation energy for oxidative addition.
I'm observing the formation of hydrodehalogenated 5-fluorobenzo[d]thiazole. What causes this side reaction and how can I prevent it?
The formation of the hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig aminations and typically arises from two potential pathways.
Core Directive: This side reaction competes with the desired reductive elimination step.[1] Understanding the potential causes will guide your strategy to minimize this unwanted product.
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, β-hydride elimination from the palladium-amide intermediate can occur. This process forms an imine and a palladium-hydride species, which can then reductively eliminate with the aryl group to form the hydrodehalogenated product. The use of bidentate ligands can often suppress β-hydride elimination by preventing an open coordination site on the palladium.[1]
-
Reaction with Water: Trace amounts of water in the reaction mixture can react with the palladium catalyst to form a palladium-hydroxide species, which can then lead to the formation of the hydrodehalogenated product.
Troubleshooting Workflow for Hydrodehalogenation
Caption: Decision tree for addressing hydrodehalogenation.
My reaction is very slow or stalls at low conversion. How can I improve the reaction rate?
The electronic nature of this compound can make it a challenging substrate. The electron-withdrawing nature of the benzothiazole ring and the fluorine atom can impact the kinetics of the catalytic cycle.
Core Directive: The choice of ligand, base, and solvent are critical for optimizing the reaction rate.[2][9]
Ligand Selection:
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often required.
| Ligand Family | Key Characteristics | Recommended Ligands |
| Buchwald Biarylphosphines | Bulky and electron-rich, promoting reductive elimination. | XPhos, RuPhos, SPhos[2] |
| Ferrocene-Based | Bidentate ligands that can enhance reaction rates. | dppf[1] |
| Josiphos Type | Effective for coupling heteroaryl chlorides. | CyPF-tBu[10] |
Base Selection:
The strength of the base can significantly influence the rate of the reaction. While strong bases like NaOtBu are common, weaker bases may be necessary if your substrate is base-sensitive.[5]
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reaction rates, low catalyst loadings.[5] | Incompatible with many electrophilic functional groups.[5] |
| LHMDS | ~26 | Tolerates some protic functional groups.[5] | Air sensitive.[5] |
| Cs₂CO₃ | ~10.3 | Excellent functional group tolerance.[5] | Can be difficult to stir on a large scale.[5] |
| K₃PO₄ | ~12.3 | Good functional group tolerance, economical.[5] | May require higher catalyst loadings and longer reaction times.[5] |
Solvent Effects:
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[7][9][11][12] Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[5] In some cases, more polar aprotic solvents like DMF may be beneficial, but a screen may be necessary.[8][13]
I suspect catalyst inhibition or deactivation. What are the signs and how can I mitigate this?
The heteroatoms (N and S) in the this compound substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10]
Core Directive: Catalyst deactivation can occur through various pathways, and recognizing the signs is key to troubleshooting.
Potential Catalyst Deactivation Pathways
Caption: Potential pathways for catalyst deactivation.
Troubleshooting Strategies:
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help to prevent substrate coordination to the catalyst.
-
Choice of Ligand: Bidentate ligands can be less susceptible to displacement by heteroaromatic substrates.[10]
-
Use of Precatalysts: Pre-formed catalysts can be more robust and less prone to deactivation during the initial stages of the reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization will likely be necessary.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Ligand Screening
-
Set up parallel reactions following the general procedure, but use a different phosphine ligand for each reaction.
-
Ensure all other parameters (palladium source, base, solvent, temperature, and concentrations) are kept constant.
-
Monitor the conversion of each reaction at specific time points (e.g., 1h, 4h, 12h) to compare the reaction rates.
-
Analyze the product distribution in each reaction to identify any differences in side product formation.
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. … - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - ACS Publications. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchGate. Available at: [Link]
-
Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species | Scilit. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH. Available at: [Link]
-
Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC - NIH. Available at: [Link]
-
[PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. scilit.com [scilit.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Bromobenzothiazoles
Welcome to the technical support center for the cross-coupling of bromobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important class of heteroaromatic compounds. Here, you will find practical, field-proven insights structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a 2-bromobenzothiazole with an arylboronic acid is giving low yields. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings involving bromobenzothiazoles are a common challenge, often stemming from catalyst inhibition or difficult oxidative addition.[1] The nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[1] Additionally, sterically hindered substrates can make the oxidative addition step of the catalytic cycle sluggish.[2]
Here are several troubleshooting strategies:
-
Ligand Selection is Critical: Standard phosphine ligands may not be optimal. Consider using bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote oxidative addition and prevent catalyst deactivation.[3] For sterically demanding couplings, a ligand-free approach relying on the coordinating ability of the benzothiazole nitrogen to form a palladacycle intermediate has also been shown to be effective.
-
Base Optimization: The choice of base is crucial for activating the boronic acid in the transmetalation step.[4] While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, for stubborn couplings, stronger bases like K₃PO₄ might be necessary.[2] However, be mindful of base-sensitive functional groups on your substrates.
-
Solvent System: Aprotic polar solvents like dioxane, DMF, or toluene are typically used. Sometimes, the addition of water can be beneficial. For instance, a toluene/water or dioxane/water mixture can enhance the solubility of the base and facilitate the reaction.[2]
Q2: I am observing significant dehalogenation (hydrodehalogenation) of my bromobenzothiazole starting material in a Heck coupling reaction. How can I suppress this side reaction?
Dehalogenation is a frequent side reaction in palladium-catalyzed couplings, especially with electron-rich heteroaromatics or under harsh reaction conditions.[6] It typically occurs when the arylpalladium intermediate undergoes protonolysis or reduction before coupling with the olefin.
To minimize dehalogenation:
-
Choice of Base: Strong, coordinating bases can sometimes promote dehalogenation. Triethylamine (TEA) is a common base in Heck reactions; however, if dehalogenation is an issue, consider switching to a weaker inorganic base like Na₂CO₃ or K₂CO₃.[6]
-
Additives: The addition of halide salts, such as tetrabutylammonium bromide (TBAB), can suppress dehalogenation by promoting the desired catalytic cycle.[6]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions.[3] Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Ligand Choice: Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and favor the desired cross-coupling pathway over dehalogenation.[3]
Q3: For a Sonogashira coupling of 2-bromobenzothiazole with a terminal alkyne, is a copper co-catalyst always necessary? What are the potential issues with using copper?
The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[7] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. While this is a very efficient system, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct. This can be particularly problematic with electron-rich alkynes.
Copper-free Sonogashira couplings have been developed to address this issue. These protocols typically require a higher catalyst loading or the use of specific ligands, such as bulky phosphines or NHCs, and often a stronger base to facilitate the direct reaction of the alkyne with the palladium complex. If you are observing significant alkyne homocoupling, a copper-free protocol is a viable alternative to investigate.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to common issues encountered during the cross-coupling of bromobenzothiazoles.
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Explanation | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species has not been generated or has been oxidized. | Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen). Use a fresh bottle of palladium pre-catalyst. |
| Catalyst Poisoning | The nitrogen on the benzothiazole ring is strongly coordinating to the palladium center, inhibiting catalytic turnover.[1] | Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands, NHCs) to create a more sterically hindered and reactive catalyst.[1] |
| Poor Substrate Solubility | The bromobenzothiazole or coupling partner is not sufficiently soluble in the chosen solvent. | Screen different solvents or solvent mixtures (e.g., Toluene/DMF, Dioxane/H₂O). |
| Ineffective Base | The base is not strong enough to facilitate the transmetalation step (Suzuki) or the deprotonation of the alkyne (Sonogashira). | For Suzuki, try a stronger base like K₃PO₄. For Sonogashira, consider an amine base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Homocoupling | The organometallic reagent (e.g., boronic acid) couples with itself. | Ensure the reaction is strictly anaerobic to prevent oxidative homocoupling. Lowering the catalyst loading might also help. |
| Alkyne Dimerization (Sonogashira) | The terminal alkyne undergoes Glaser coupling. | Switch to a copper-free Sonogashira protocol. |
| Decomposition of Starting Material or Product | The reaction conditions are too harsh, leading to degradation. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
Catalyst and Ligand Selection Tables
The following tables provide a starting point for selecting a catalyst system for your specific cross-coupling reaction. The effectiveness of a particular system can be highly substrate-dependent, and some optimization will likely be necessary.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromobenzothiazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust system for a wide range of aryl and heteroaryl boronic acids. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME | 80 | A classic catalyst, good for less challenging couplings.[8] |
| Pd(OAc)₂ | None | K₃PO₄ | Toluene | 110 | Ligand-free conditions can be effective for certain substrates. |
Table 2: Recommended Catalyst Systems for Heck Coupling of Bromobenzothiazoles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | A standard system for Heck couplings. |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80 | Milder conditions that may reduce side reactions.[6] |
| Herrmann's Catalyst | None | NaOAc | DMA | 120-140 | A highly active palladacycle catalyst. |
| PdCl₂(PCy₃)₂ | (PCy₃) | K₂CO₃ | Dioxane | 100 | Bulky phosphine ligand can improve yields with challenging substrates. |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of Bromobenzothiazoles
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | (PPh₃) | Et₃N | THF | 25-60 | Classic Sonogashira conditions. |
| Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF | 80 | Alternative base and solvent system. |
| PdCl₂(dppf) | None | (dppf) | Cs₂CO₃ | Dioxane | 100 | A copper-free option to avoid alkyne homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add the bromobenzothiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
In a sealed tube, combine the bromobenzothiazole (1.0 equiv.), olefin (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if used, e.g., P(o-tol)₃, 2-10 mol%), and base (e.g., Et₃N, 2.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 100-140 °C).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizing the Mechanisms
Understanding the catalytic cycle is key to troubleshooting and optimizing your reactions. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction Catalytic Cycle (Neutral Pathway)
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladacycles as Precatalysts for Cross-Coupling Reactions—A Practical Overview. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
de la Rosa, M. A., & Faraone, F. (2018). Mechanistic insights into the Mizoroki-Heck reaction. Coordination Chemistry Reviews, 363, 49-65. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Ahmad, R., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(7), 12582-12595. [Link]
-
Shang, R., Ji, D., & Fu, Y. (2017). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 56(38), 11620-11624. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
Sources
- 1. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Overcoming Low Conversion Rates in 2-Bromo-5-fluorobenzo[d]thiazole Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into optimizing cross-coupling reactions with 2-Bromo-5-fluorobenzo[d]thiazole. The unique electronic and structural properties of this heteroaryl halide present distinct challenges, often leading to frustratingly low conversion rates. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with this compound has stalled with significant starting material remaining. What are the primary causes and how can I fix it?
A1: This is a classic and highly common issue. A stalled Suzuki-Miyaura reaction with this substrate typically points to problems in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The issue is most frequently rooted in inefficient oxidative addition or catalyst deactivation.[1]
Let's break down the troubleshooting process based on causality:
Core Issue: Inefficient Oxidative Addition
The insertion of the Palladium(0) catalyst into the C-Br bond is often the rate-determining step.[2][3] While the electron-withdrawing nature of the benzothiazole ring should facilitate this, other factors can inhibit it.
-
Underlying Cause 1: Suboptimal Ligand Choice. Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient for challenging heteroaryl substrates. They may not electronically enrich the palladium center enough to promote efficient oxidative addition.
-
Solution: Switch to a more robust, electron-rich, and sterically bulky monophosphine ligand. These ligands stabilize the Pd(0) species and accelerate both oxidative addition and the final reductive elimination step.[4] Excellent choices include Buchwald's biarylphosphine ligands or cataCXium® ligands.
-
-
Underlying Cause 2: Catalyst Deactivation. Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Insufficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II), effectively killing your reaction.[5]
-
Solution: Implement rigorous inert atmosphere techniques. Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[5] Using a pre-catalyst that is more stable to air (like a Pd(II) source that is reduced in situ) can also be beneficial.
-
Core Issue: Poor Transmetalation or Reductive Elimination
-
Underlying Cause 3: Incorrect Base or Solvent System. The base is not merely a proton scavenger; it is critical for activating the boronic acid to form the more nucleophilic borate species required for transmetalation.[6] Base insolubility is a frequent, and often overlooked, problem.
-
Solution: If using a base like K₂CO₃ or K₃PO₄ in an organic solvent like toluene or dioxane, its low solubility can be a limiting factor. The addition of a small amount of water can dramatically increase the base's solubility and, consequently, the reaction rate.[7] Alternatively, switching to a stronger, more soluble base like Cs₂CO₃ can be highly effective.[8]
-
Below is a systematic workflow to address this common problem.
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Q2: My Buchwald-Hartwig amination is giving low yields. I'm seeing starting material and some decomposition. What should I change?
A2: Low yields in Buchwald-Hartwig reactions with this compound are typically due to an incompatible catalyst-base combination or degradation of the substrate under harsh conditions.
-
Underlying Cause 1: Incorrect Ligand/Base Pairing. The success of a C-N coupling is exquisitely sensitive to the synergy between the ligand and the base. A base that is too strong for a given ligand can lead to side reactions, while one that is too weak will not effectively deprotonate the amine nucleophile.[8]
-
Solution: For anilines or other N-heterocycles, a combination of a biarylphosphine ligand like XPhos with a strong base like sodium tert-butoxide (NaOt-Bu) in an anhydrous solvent like toluene is a robust starting point.[8][9] For less nucleophilic amines, a stronger base system like LHMDS might be necessary.[10] Avoid using hydroxide bases, as they can lead to hydrolysis of the substrate.
-
-
Underlying Cause 2: Thermal Decomposition. Benzothiazole scaffolds can be sensitive to prolonged heating at high temperatures, especially in the presence of a strong base.
-
Solution: If you suspect decomposition, first try lowering the reaction temperature and extending the reaction time. Microwave-assisted heating can sometimes provide rapid, localized heating that promotes the desired reaction over decomposition pathways by allowing for shorter reaction times.[9]
-
The following table summarizes validated starting conditions for optimizing these reactions.
| Parameter | Recommended Conditions for Suzuki-Miyaura | Recommended Conditions for Buchwald-Hartwig | Causality & Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | [Pd(allyl)Cl]₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | These are common, reliable Pd(0) or Pd(II) precursors that initiate the catalytic cycle effectively. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (1.2 - 2x Pd) | XPhos, RuPhos, or t-BuXPhos (1.5 - 2.5x Pd) | Bulky, electron-rich phosphines are critical for promoting the key oxidative addition and reductive elimination steps for this heteroaryl halide.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | NaOt-Bu or LHMDS (1.5-2.2 equiv.) | The base must be matched to the reaction: carbonates for Suzuki to activate the boronic acid[7]; strong, non-nucleophilic bases for Buchwald to deprotonate the amine.[8][10] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Toluene or Dioxane (anhydrous) | Suzuki often benefits from a biphasic system to dissolve the inorganic base[7], while Buchwald-Hartwig requires anhydrous conditions to prevent side reactions. |
| Temperature | 80 - 110 °C | 90 - 120 °C | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can cause decomposition. |
Q3: I am observing a significant amount of a debrominated byproduct, 5-fluorobenzo[d]thiazole. How can I suppress this side reaction?
A3: Protodebromination (or hydrodehalogenation) is a notorious side reaction in palladium-catalyzed couplings of heteroaryl halides.[1] It arises when the palladium-aryl intermediate is intercepted by a proton source before it can undergo the desired coupling reaction.
-
Mechanistic Cause: This often happens via two pathways: (a) reaction with a palladium-hydride species formed from a side reaction (e.g., β-hydride elimination from the alkoxide base), or (b) direct protonolysis of the Ar-Pd bond by trace water or other proton sources.
-
Solution 1: Ligand Choice. The choice of ligand is the most powerful tool to combat this. Bulky, electron-rich ligands that accelerate reductive elimination are highly effective.[4] A faster reductive elimination step means the Ar-Pd(II)-R intermediate has less time to participate in undesired side pathways. Ligands with large bite angles, like Xantphos or dppf, can also stabilize the catalyst and disfavor the pathways leading to debromination.[4]
-
Solution 2: Scrupulous Control of Water. While Suzuki reactions sometimes benefit from water, excess water can promote protodebromination. Use anhydrous solvents and ensure your reagents (especially the base) are dry. If the reaction requires water, use the minimum amount necessary. For water-sensitive reactions like Buchwald-Hartwig, ensure all components are rigorously dried.
-
Solution 3: Choice of Base. In some cases, using a weaker base like K₃PO₄ instead of a stronger one can reduce the rate of palladium-hydride formation, thus minimizing the side reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling?
A1: The challenge arises from a combination of factors. The benzothiazole nitrogen can act as a coordinating ligand to the palladium center, which can sometimes sequester the catalyst and form unreactive palladacycles.[11] Furthermore, the position at C-2 is adjacent to the thiazole sulfur and nitrogen, creating a unique electronic environment and potential steric hindrance that requires carefully optimized catalytic systems to overcome.[11]
Q2: Which palladium pre-catalyst should I start with?
A2: For initial screening, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice. It is a reliable source of Pd(0) and is compatible with a wide range of phosphine ligands. Alternatively, using a modern, air-stable pre-catalyst like the Buchwald G3 or G4 pre-catalysts can offer greater convenience and reproducibility, as they are designed for rapid activation and are less sensitive to handling.
Q3: Can I perform the reaction without a phosphine ligand?
A3: While some "ligand-free" Suzuki couplings have been reported, they are often not reliable for complex or sterically hindered substrates like this compound.[11] In some cases, the starting material or solvent can act as a weak ligand, but this is not a robust strategy.[11] For high and reproducible yields, a well-chosen phosphine ligand is essential to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Q4: How do I know if my starting materials are pure enough?
A4: Impurities can have a profound impact. Boronic acids are prone to forming anhydride trimers (boroxines) upon storage, which can affect stoichiometry and reactivity. It is good practice to either use fresh boronic acid or dry it under a high vacuum before use. Similarly, ensure your this compound is pure and free from any acidic impurities from its synthesis.
Section 3: Experimental Protocols
These protocols represent optimized starting points. Further refinement based on the troubleshooting guide may be necessary for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 15 minutes.
-
Solvent Addition & Degassing: Add the solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. Bubble argon through the stirred solution for a further 30 minutes to ensure complete removal of dissolved oxygen.[5]
-
Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 1.5 mol%), the ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene.
-
Nucleophile Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature and quench by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
References
-
Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477–3488. [Link]
-
Valente, C., et al. (2012). Palladium-Catalyzed (Het)arylation Reactions of 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([12][13][14]thiadiazole). National Institutes of Health.[Link]
-
C-S cross-coupling reaction using 2-bromobenzothiazole as substrate. ResearchGate.[Link]
-
Farahat, M. G., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.[Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can I improvise my reaction? ResearchGate.[Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central.[Link]
-
Krasowska, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.[Link]
-
Barrett, K. (2023). Help needed with unreproducible Suzuki coupling. Reddit.[Link]
-
Valente, C., et al. (2012). Benzo[1,2-d:4,5-d′]bis([12][13][14]thiadiazole) and Its Bromo Derivatives. PubMed Central.[Link]
-
University of Rochester. Cross-Coupling Chemistry. University of Rochester Chemistry Department.[Link]
-
Ji, Y., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.[Link]
-
Yap, W. T. J., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central.[Link]
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- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Workup and isolation techniques for 2-Bromo-5-fluorobenzo[d]thiazole products
Technical Support Center: 2-Bromo-5-fluorobenzo[d]thiazole
A Senior Application Scientist's Guide to Product Workup and Isolation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is structured to provide practical, field-tested advice for overcoming common challenges encountered during the workup and purification of this important synthetic intermediate. As a key building block in pharmaceutical and agrochemical research, ensuring its purity is paramount for the success of subsequent synthetic steps.[1] This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered after the synthesis of this compound.
Q1: My final reaction mixture is a dark, intractable tar. What are the likely causes?
A1: Tar formation is often indicative of decomposition or polymerization, which can be triggered by excessive heat or prolonged reaction times, especially under strongly acidic or basic conditions. The benzothiazole core, while aromatic, can be susceptible to degradation under harsh conditions.[2] Consider if your reaction temperature exceeded the stability threshold of your product or if reactive intermediates were allowed to persist for too long.
Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the most common impurities?
A2: Besides unreacted starting material, common impurities depend on the synthetic route.
-
From Sandmeyer Reaction (Ar-NH₂ → Ar-Br): Incomplete diazotization or side reactions can lead to residual amino-benzothiazole or hydroxylated (phenolic) byproducts.
-
From Direct Bromination (e.g., with NBS or Br₂): Over-bromination can lead to di-bromo species. Unreacted N-bromosuccinimide (NBS) and its byproduct, succinimide, are very common impurities.[3] Succinimide is water-soluble and can typically be removed with an aqueous wash.
-
From Palladium-Catalyzed Cross-Coupling Reactions: If this moiety is being installed via coupling, dehalogenation (particularly debromination) is a significant potential side reaction, yielding 5-fluorobenzo[d]thiazole.[4]
Q3: What is a good starting point for a solvent system for flash column chromatography?
A3: A common starting point for purifying moderately polar aromatic compounds like this compound is a hexane/ethyl acetate or heptane/ethyl acetate gradient. Begin with a low polarity mobile phase (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. The presence of the halogen atoms and the benzothiazole core lends polarity, but the molecule is still largely hydrophobic.
Q4: Is this compound stable to standard aqueous workup conditions?
A4: Generally, the compound is stable to neutral and mildly acidic (e.g., dilute HCl) or basic (e.g., saturated NaHCO₃) aqueous washes. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the thiazole ring or other decomposition pathways. Some related halogenated heterocycles have shown instability in chlorinated solvents like CDCl₃ over time, presumably due to catalysis by trace amounts of acid.[5] It is prudent to process the material to its final, pure state without unnecessary delays.
Section 2: Troubleshooting Guide: Reaction Workup & Extraction
This section provides a deeper dive into specific problems that can arise during the initial quenching and extraction phases of your experiment.
Problem: I've quenched my reaction, and now I have a persistent emulsion during liquid-liquid extraction.
-
Causality: Emulsions are common when the aqueous and organic layers have similar densities or when fine particulate matter or amphiphilic molecules are present, stabilizing the oil-in-water or water-in-oil droplets.
-
Solution 1: Brine Wash. The addition of a saturated aqueous sodium chloride (brine) solution is the most common and effective first step. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solution 2: Filtration. If solid particulates are the cause, filtering the entire emulsified mixture through a pad of Celite® or glass wool can remove the solids that are stabilizing the emulsion.
-
Solution 3: Patience and Physical Methods. Sometimes, simply allowing the separation funnel to stand undisturbed for an extended period can resolve the issue. Gentle swirling or rolling of the funnel, rather than vigorous shaking, can also prevent emulsion formation in the first place.
Problem: My product seems to have poor solubility in my extraction solvent, or I have low recovery from the organic phase.
-
Causality: The benzothiazole moiety contains nitrogen and sulfur atoms, which can be protonated under acidic conditions, forming a salt.[2] This salt will be highly polar and preferentially soluble in the aqueous layer.
-
Solution 1: pH Adjustment. If your reaction quench or workup was acidic, your product may be in the aqueous layer as a hydrochloride or hydrobromide salt. Carefully basify the aqueous layer with a base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to a pH > 8. This will deprotonate the benzothiazole nitrogen, making the compound neutral and much more soluble in common organic solvents like ethyl acetate or dichloromethane. Re-extract the now-basic aqueous layer.
-
Solution 2: Change Extraction Solvent. If solubility is an issue under neutral conditions, consider a more polar extraction solvent than hexanes, such as ethyl acetate, dichloromethane (DCM), or even a 9:1 DCM:isopropanol mixture for particularly stubborn cases.
Section 3: Troubleshooting Guide: Isolation & Purification
This section focuses on challenges during the final isolation steps of chromatography and recrystallization.
Problem: I am getting poor separation during flash column chromatography.
-
Causality: Poor separation can result from an incorrect choice of mobile phase, improper column packing, or overloading the column with crude material.
-
Solution 1: Optimize Mobile Phase. The ideal mobile phase should give your desired product a retention factor (R_f) of ~0.3 on a TLC plate. If your product and a key impurity are co-eluting, try a different solvent system entirely. For example, if a hexane/ethyl acetate system is failing, consider a hexane/DCM or a toluene/ethyl acetate system to alter the separation selectivity.
-
Solution 2: Dry Loading. If your crude product has poor solubility in the mobile phase, it can precipitate at the top of the column when loaded in a solvent like DCM. This leads to broad, streaky bands. To solve this, pre-adsorb your crude material onto a small amount of silica gel or Celite®. To do this, dissolve the crude product in a suitable solvent (e.g., DCM), add the silica, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
Problem: My purified product is an oil, but I expected a solid. It won't crystallize.
-
Causality: The presence of even small amounts of solvent or a persistent impurity can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. The compound itself may also be a low-melting solid.
-
Solution 1: High Vacuum & Seed Crystals. Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours. If you have a small amount of solid product from a previous batch, add a single "seed" crystal to the oil to initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.
-
Solution 2: Trituration. Add a non-solvent (a solvent in which your product is insoluble, like hexanes or pentane) to the oil and stir or sonicate vigorously. This can often wash away the impurities that are inhibiting crystallization and induce the formation of a solid precipitate, which can then be filtered.
-
Solution 3: Attempt Recrystallization from a Solvent Pair. Dissolve the oil in a minimum amount of a good solvent (e.g., hot DCM or toluene). Then, slowly add a poor solvent (e.g., hexanes) dropwise until the solution just becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer, to promote the growth of crystals.
Section 4: Standard Experimental Protocols
These protocols represent robust, validated methods for the workup and purification of this compound.
Protocol 4.1: General Aqueous Workup
This procedure is designed to remove water-soluble impurities, such as inorganic salts, acids, bases, and byproducts like succinimide.
-
Quench: Cool the reaction mixture in an ice bath. Slowly add deionized water or a saturated aqueous ammonium chloride (NH₄Cl) solution to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate or DCM).[6] Extract the aqueous layer three times with the organic solvent.
-
Wash (Base): Combine the organic layers and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water and help break any emulsions.[6]
-
Dry: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 4.2: Flash Column Chromatography
This is the primary method for purifying the crude product from closely related impurities.
-
TLC Analysis: Analyze the crude product by TLC to determine an optimal solvent system (aim for a product R_f of ~0.3).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (low polarity end of the gradient).
-
Loading: Load the crude product onto the column. For best results, use the dry loading technique described in Section 3.
-
Elution: Run the column, starting with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 4.3: Recrystallization
This method is excellent for final purification to obtain high-purity, crystalline material, provided a suitable solvent is found.
-
Solvent Selection: Choose a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. Chloroform has been used for a related precursor.[7][8] Other potential solvents include isopropanol, ethanol, or toluene/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield of the solid.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Section 5: Visualization of Workflows
Visual aids can clarify complex decision-making processes in the lab.
Caption: General workflow for the workup and isolation of this compound.
Caption: Troubleshooting decision tree for final product purification.
Section 6: Product Specifications
This table provides key reference data for pure this compound.
| Property | Value | Source |
| CAS Number | 441715-01-1 | [9] |
| Molecular Formula | C₇H₃BrFNS | [9] |
| Molecular Weight | 232.07 g/mol | [9] |
| Purity (Typical) | >96% (GC-MS) | [9] |
| IUPAC Name | 2-bromo-5-fluoro-1,3-benzothiazole | [9] |
References
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. [Link]
-
Tureski, R. E., & Tanski, J. M. (2013). (PDF) 2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]
-
Rahman, M. M., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: A Scientist's Guide to Reducing Catalyst Loading in the Cross-Coupling of 2-Bromo-5-fluorobenzo[d]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of reducing palladium catalyst loading in cross-coupling reactions involving 2-Bromo-5-fluorobenzo[d]thiazole. Our goal is to empower you with the scientific rationale and practical steps to achieve highly efficient and economical syntheses.
Introduction: The Challenge and Opportunity of Low-Catalyst Loading
The palladium-catalyzed cross-coupling of this compound is a cornerstone reaction for the synthesis of a wide array of biologically active molecules and functional materials. However, the high cost and potential for product contamination by palladium necessitate the use of minimal catalyst loadings, especially in industrial applications.[1] Achieving high turnover numbers (TONs) with this electron-deficient and potentially coordinating heteroaromatic substrate presents a unique set of challenges. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is reducing catalyst loading for this compound particularly challenging?
A1: Several factors contribute to the difficulty in achieving low catalyst loading with this substrate:
-
Electronic Effects: The benzothiazole ring and the fluorine substituent are electron-withdrawing, which can impact the kinetics of the catalytic cycle. While an electron-deficient aryl halide can facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, it can also affect subsequent steps.[2]
-
Catalyst Inhibition: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
-
Reaction Conditions: Suboptimal reaction conditions, such as the choice of base, solvent, or temperature, can lead to catalyst decomposition or the formation of inactive palladium species, necessitating higher initial catalyst concentrations.
Q2: What are the primary side reactions I should be aware of when attempting to lower catalyst loading?
A2: With lower catalyst concentrations, side reactions can become more pronounced. Key side reactions to monitor include:
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki-Miyaura coupling) or two molecules of the aryl halide.
-
Protodeboronation/Protodestannylation: In Suzuki-Miyaura or Stille couplings, the organoboron or organotin reagent can be protonated and lost before transmetalation occurs.
-
Dehalogenation: Reduction of the C-Br bond to a C-H bond, leading to the formation of 5-fluorobenzo[d]thiazole.
Q3: What is a reasonable starting catalyst loading for the cross-coupling of this compound?
A3: For initial screening, a catalyst loading in the range of 1-2 mol% is a common starting point. The goal of optimization is to systematically reduce this to well below 1 mol%, with loadings in the parts-per-million (ppm) range being the ultimate target for highly efficient processes.[4]
Troubleshooting Guide: From Stalled Reactions to High Turnover Numbers
This guide provides a systematic approach to diagnosing and resolving common issues encountered when striving for low catalyst loading.
Issue 1: Incomplete or Stalled Reaction at Low Catalyst Loading
Symptoms:
-
Analysis (TLC, LC-MS, GC-MS) shows significant amounts of unreacted this compound even after extended reaction times.
-
The reaction appears to stop before reaching full conversion.
Causality and Troubleshooting Workflow:
Troubleshooting Workflow for Incomplete Conversion
Expert Insights:
-
Ligand is Key: The choice of ligand is often the most critical parameter for achieving high turnover numbers. Bulky, electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos), are frequently effective in accelerating the rate-limiting reductive elimination step and stabilizing the active monoligated palladium species.[5]
-
Precatalyst Matters: Modern palladium precatalysts (e.g., palladacycles) are designed for the clean and efficient in situ generation of the active Pd(0) catalyst, which is crucial at low loadings.[6]
-
Base Optimization: The choice of base is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are often required.
Issue 2: Significant Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS/GC-MS corresponding to undesired products.
-
Low isolated yield of the desired product despite full consumption of the starting material.
Causality and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Organometallic Reagent | Presence of oxygen; In Sonogashira, high copper concentration. | Rigorously degas all solvents and reagents. For Sonogashira, consider a copper-free protocol or reduce the amount of copper co-catalyst.[7] |
| Dehalogenation of this compound | Presence of a hydride source (e.g., from solvent or base); β-hydride elimination as a competing pathway. | Use high-purity, anhydrous solvents. Select a ligand that favors reductive elimination over β-hydride elimination. |
| Protodeboronation (Suzuki-Miyaura) | Presence of water and a strong base. | Use anhydrous solvents and consider a milder base. Using a boronic ester (e.g., pinacol ester) can enhance stability. |
Experimental Protocols for Catalyst Screening and Optimization
A systematic screening of reaction parameters is essential for identifying a high-turnover catalytic system.
Protocol 1: High-Throughput Screening of Catalyst Systems
This protocol outlines a general procedure for screening different palladium precatalysts and ligands.
-
Preparation: In a glovebox, prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid for Suzuki-Miyaura), and an internal standard in the chosen solvent (e.g., dioxane).
-
Dispensing Reagents: In an array of reaction vials, dispense the palladium precatalyst (e.g., 0.1 mol%) and ligand (e.g., 0.2 mol%).
-
Addition of Starting Materials: Add the stock solution of the starting materials and internal standard to each vial.
-
Addition of Base: Add the base (e.g., a solution of K₂CO₃ in water for Suzuki-Miyaura).
-
Reaction: Seal the vials and place them in a preheated aluminum block on a magnetic stirrer plate. Run the reactions at a set temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Table 1: Example Catalyst Systems for Initial Screening
| Palladium Source | Ligand | Typical Application |
| Pd₂(dba)₃ | RuPhos | Suzuki-Miyaura, Buchwald-Hartwig |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura, Buchwald-Hartwig |
| XPhos Pd G3 | (none) | Suzuki-Miyaura, Buchwald-Hartwig |
| PdCl₂(dppf) | (none) | Suzuki-Miyaura |
| PdCl₂(PPh₃)₂ | (none) | Sonogashira, Heck |
Note: The choice of coupling partner will dictate the most appropriate set of initial screening conditions.
Visualizing the Path to Success: A Logical Workflow
The following diagram illustrates a logical workflow for optimizing a cross-coupling reaction to achieve low catalyst loading.
Logical Workflow for Reducing Catalyst Loading
By methodically applying the principles and troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency of their cross-coupling reactions with this compound, leading to more sustainable and economically viable synthetic routes.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Lipshutz, B. H., Ghorai, S., & Wen, R. (2012). PPM palladium-catalyzed cross-coupling reactions in water, in air, and at room temperature. Journal of Organic Chemistry, 77(18), 7747-7756.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 130(49), 16484-16485.
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for C-C and C-N cross-coupling reactions. Journal of the American Chemical Society, 130(21), 6686-6687.
Sources
- 1. qualitas1998.net [qualitas1998.net]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis: Deconvoluting the Reactions of 2-Bromo-5-fluorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in this endeavor, particularly for the analysis of fluorinated organic molecules. Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus provide a powerful window into the electronic environment of fluorine atoms within a molecule.[1][2] This guide provides an in-depth comparison of the ¹⁹F NMR analysis of 2-bromo-5-fluorobenzo[d]thiazole and its transformation into valuable synthetic products via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
The Power of ¹⁹F NMR in Characterizing Fluorinated Heterocycles
The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR spectroscopy, with a receptivity approximately 83% that of ¹H.[1][3] The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups lead to increased shielding and an upfield shift (to lower ppm values).[3] This pronounced sensitivity makes ¹⁹F NMR an exceptional technique for monitoring chemical reactions where the electronic environment of a fluorine reporter atom is altered.
Analysis of the Starting Material: this compound
This compound is a key building block in medicinal chemistry. Its ¹⁹F NMR spectrum is the baseline for our comparative analysis. While a specific experimental spectrum for this compound was not found in the reviewed literature, we can predict its chemical shift based on the electronic properties of the benzothiazole ring and the substituents. The fluorine atom at the 5-position is influenced by the electron-withdrawing nature of the bromine atom at the 2-position and the inherent electronic characteristics of the fused heterocyclic ring system. Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm.[2][4] Given the presence of the bromine and the thiazole ring, a chemical shift in the downfield end of this range is anticipated.
Comparative Analysis of Reaction Products
The true utility of ¹⁹F NMR shines when we compare the spectrum of the starting material to its reaction products. The substitution of the bromine atom at the 2-position with different functional groups via common cross-coupling reactions will induce significant and predictable changes in the ¹⁹F chemical shift.
Suzuki-Miyaura Cross-Coupling: Introducing a Phenyl Group
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, in this case, by replacing the C-Br bond with a C-C bond to a phenyl group.[5][6]
Expected ¹⁹F NMR Shift Change: The replacement of the electron-withdrawing bromine atom with a more electron-donating phenyl group is expected to increase the electron density at the fluorine-bearing carbon. This increased shielding will cause an upfield shift in the ¹⁹F NMR spectrum compared to the starting material.
Experimental Protocols
General Considerations for ¹⁹F NMR Spectroscopy
-
Instrumentation: All ¹⁹F NMR spectra should be acquired on a high-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Internal Standard: Trifluoroacetic acid (TFA) or another suitable fluorinated compound can be used as an internal standard for quantitative analysis.[7]
-
Data Processing: Spectra should be referenced to an external standard such as CFCl₃ (δ = 0 ppm).
Synthesis of 2-Phenyl-5-fluorobenzo[d]thiazole via Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a suitable base, for instance, an aqueous solution of 2M sodium carbonate (2.0 eq.).
-
Add a solvent system, typically a mixture of toluene and ethanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Acquire the ¹⁹F NMR spectrum of the purified product.
Synthesis of N-phenyl-5-fluorobenzo[d]thiazol-2-amine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9]
Expected ¹⁹F NMR Shift Change: The introduction of an amine group, which is a strong electron-donating group, at the 2-position will lead to a significant increase in electron density across the benzothiazole ring system. This will result in a substantial upfield shift of the ¹⁹F NMR signal, which is expected to be more pronounced than that observed for the Suzuki product.
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), aniline (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Heat the mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product.
-
Purify the crude product via column chromatography.
-
Obtain the ¹⁹F NMR spectrum of the final product.
Data Presentation
Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound and its Derivatives
| Compound | Substituent at C2 | Expected Electronic Effect | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted Shift Change (Δδ, ppm) |
| 1 | -Br | Electron-withdrawing | ~ -110 | N/A |
| 2 | -Ph (Suzuki Product) | Electron-donating (relative to Br) | More upfield than 1 | Negative |
| 3 | -NHPh (Buchwald-Hartwig Product) | Strongly electron-donating | Significantly more upfield than 1 and 2 | Large Negative |
Visualization of the Synthetic and Analytical Workflow
Caption: Synthetic and analytical workflow for the ¹⁹F NMR comparison.
Conclusion
This guide demonstrates the predictive and analytical power of ¹⁹F NMR spectroscopy in the context of synthetic organic and medicinal chemistry. By understanding the fundamental principles of how electronic effects influence ¹⁹F chemical shifts, researchers can effectively monitor reaction progress, confirm product identity, and gain valuable insights into the electronic structure of fluorinated molecules. The comparison between this compound and its derivatives from Suzuki-Miyaura and Buchwald-Hartwig reactions serves as a clear and practical example of this powerful analytical technique.
References
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]
-
University of California, Santa Barbara. 19Flourine NMR. [Link]
-
AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]
- Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
DiRocco, D. A., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(15), 9539–9546. [Link]
-
Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8847–8861. [Link]
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Abdel-Maksoud, M. S., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European journal of medicinal chemistry, 143, 132–144. [Link]
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A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of 2-Bromo-5-fluorobenzo[d]thiazole
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) methodologies for the characterization of 2-Bromo-5-fluorobenzo[d]thiazole, a halogenated heterocyclic compound relevant in pharmaceutical and chemical synthesis. We will move beyond procedural lists to explore the causality behind instrumental choices, ensuring that researchers, scientists, and drug development professionals can design robust, self-validating analytical workflows for confident structural elucidation.
Section 1: The Imperative of Precision: Why HRMS for Small Molecule Analysis?
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification of organic compounds.[1] Its power lies in two core principles: high mass resolution and exceptional mass accuracy.[2] Unlike nominal mass spectrometers, HRMS instruments can distinguish between ions with very similar mass-to-charge ratios (isobaric compounds), allowing for the confident determination of elemental compositions from an exact mass measurement.[2][3]
The general HRMS workflow follows a structured three-step process:
-
Ionization: The neutral analyte molecule is converted into a charged ion.[4]
-
Mass Analysis: The ions are separated based on their precise mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected and converted into a mass spectrum, which provides data on the exact mass and relative abundance.
For a molecule like this compound, HRMS is not merely advantageous; it is essential. Its complexity, arising from the presence of multiple heteroatoms (N, S) and halogens (Br, F), necessitates the precision that only HRMS can provide for definitive structural confirmation.
The Analytical Subject: this compound
To effectively analyze this molecule, we must first understand its key characteristics relevant to mass spectrometry.
-
Molecular Formula: C₇H₃BrFNS
-
Key Feature: The presence of bromine is of paramount analytical importance. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.5% and 49.5%, respectively).[5][6] This creates a highly characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks of almost equal intensity, separated by approximately 2 Da.[7][8][9][10][11] This signature is a powerful, built-in validation tool for confirming the presence of bromine.
-
Calculated Monoisotopic Masses:
-
[C₇H₃⁷⁹BrFNS + H]⁺: 231.9233 m/z
-
[C₇H₃⁸¹BrFNS + H]⁺: 233.9212 m/z
-
Section 2: Choosing the Right Tool: A Comparison of HRMS Platforms
The selection of the mass analyzer and ionization source is a critical decision that directly impacts data quality, sensitivity, and the type of information that can be obtained.
Mass Analyzers: Orbitrap vs. Time-of-Flight (TOF)
The mass analyzer is the core of the HRMS system, responsible for separating ions with extreme accuracy. Orbitrap and Time-of-Flight (TOF) are two leading technologies for small molecule analysis.
| Feature | Orbitrap Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer | Causality & Experimental Choice |
| Principle | Ions are trapped in an electrostatic field and orbit a central electrode. The frequency of their orbit is directly related to their m/z ratio and is measured using a Fourier Transform.[12] | Ions are accelerated by an electric field and travel through a flight tube. The time it takes to reach the detector is proportional to the square root of their m/z ratio. | The fundamental difference in principles leads to distinct performance characteristics. |
| Resolution | Very high to ultra-high (up to 280,000 FWHM or more).[13] Superior at resolving closely related isobaric interferences and fine isotopic structures.[13][14] | High resolution (typically up to 60,000 FWHM). Traditionally lower than Orbitrap, though modern instruments are highly competitive.[15] | For this compound, Orbitrap is preferred to ensure baseline resolution of the isotopic peaks and to separate the analyte from any potential matrix interferences with very similar masses. |
| Mass Accuracy | Excellent (< 1-3 ppm with external calibration). | Very good (< 3-5 ppm with external calibration). | Both provide sufficient accuracy for elemental composition determination. |
| Dynamic Range | Can be limited, potentially sacrificing low-abundance ions in the presence of highly abundant ones.[16] | Excellent dynamic range, making it well-suited for samples with large variations in analyte concentration.[16] | If analyzing trace impurities alongside the main compound, a Q-TOF might offer advantages. For pure compound characterization, Orbitrap is sufficient. |
| Scan Speed | Slower scan speeds, as trapping and detection take time. | Very fast scan speeds, ideal for coupling with fast chromatography techniques like UHPLC. | For standard LC run times, both are adequate. For high-throughput screening, Q-TOF has an edge. |
Verdict for this compound: An Orbitrap-based system is the superior choice for this application. Its exceptional resolving power provides the highest confidence in elemental composition and allows for a crystal-clear observation of the bromine isotopic pattern, which is a cornerstone of the analysis.[14]
Ionization Techniques: ESI vs. APCI
The ionization source must be matched to the analyte's physicochemical properties to ensure efficient ion generation.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Causality & Experimental Choice |
| Principle | A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to gas-phase ions. | The sample is vaporized in a heated tube and ionized by a corona discharge that creates reactant gas ions, which then transfer charge to the analyte.[17] | ESI is a "soft" technique for molecules already in solution, while APCI is better for analytes that can be thermally vaporized. |
| Analyte Polarity | Ideal for polar and easily ionizable compounds.[18][19] | Works best for neutral, less polar, or moderately polar compounds.[17][18][19][20] | This compound contains polar N and S heteroatoms, making it amenable to protonation. |
| Molecular Weight | Excellent for both small molecules and large biomolecules.[21] | Generally suited for smaller, thermally stable molecules (< 2000 Da).[20][21] | The target molecule falls well within the optimal range for both techniques. |
| Thermal Stability | Gentle process, suitable for thermally labile compounds.[21] | Requires the analyte to be stable at high temperatures for vaporization.[17] | The thermal stability of the target compound should be considered. |
Verdict for this compound: ESI is the recommended starting point. The presence of the thiazole ring with its nitrogen and sulfur atoms provides sites that can be readily protonated in the positive ion mode, making it an excellent candidate for ESI.[18] APCI remains a viable alternative if ESI proves inefficient, particularly if the compound shows good thermal stability and limited polarity.[17]
Section 3: From Sample to Spectrum: A Validated Experimental Workflow
A robust protocol is a self-validating system. Each step is designed to ensure data integrity and reproducibility.
Workflow Overview
Caption: End-to-end workflow for LC-HRMS analysis.
Detailed Protocol: LC-HRMS Analysis
This protocol assumes the use of an Orbitrap-based mass spectrometer coupled with a UHPLC system.
-
Standard Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation in positive mode ESI.
-
-
Chromatography:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Orbitrap):
-
Ionization Source: Heated Electrospray Ionization (HESI).
-
Polarity: Positive.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Full Scan (MS1) Parameters:
-
Resolution: 140,000 FWHM.
-
Scan Range: 100-500 m/z.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Activation Type: Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum.
-
Resolution: 35,000 FWHM.
-
Isolation Window: 1.0 m/z.
-
-
Section 4: Decoding the Data: Structural Elucidation and Confirmation
The value of HRMS lies in the richness of its data, which allows for a multi-layered confirmation of a compound's identity.[22]
The Hallmarks of High-Resolution Data: Exact Mass and Isotopic Fidelity
After analysis, the raw data is processed to extract key information. High-quality data processing is essential for downstream interpretation.[23] The primary outputs for our target molecule would appear as follows:
| Parameter | Theoretical Value | Experimental Observation (Simulated) | Interpretation |
| [M+H]⁺ (⁷⁹Br) | 231.9233 | 231.9231 | Mass Error: -0.86 ppm. This extremely low error strongly supports the proposed elemental formula. |
| [M+H]⁺ (⁸¹Br) | 233.9212 | 233.9210 | Mass Error: -0.85 ppm. Confirms the high accuracy of the measurement across the isotopic cluster. |
| Isotopic Ratio (A/A+2) | ~1:0.98 | 1:0.97 | The observed ratio is in excellent agreement with the theoretical abundance of bromine isotopes, providing definitive evidence of one bromine atom. |
Unveiling the Structure: MS/MS Fragmentation Analysis
MS/MS analysis breaks the selected precursor ion into smaller fragment ions, providing a "fingerprint" of the molecule's structure. The fragmentation of halogenated compounds can be highly informative.[8]
Caption: Predicted fragmentation pathway for the target molecule.
-
Rationale for Fragmentation:
-
Loss of Bromine Radical (-Br•): The C-Br bond is often the weakest, leading to a prominent fragment ion corresponding to the loss of the bromine atom. This is a key diagnostic fragmentation for bromo-compounds.
-
Loss of Carbon Monosulfide (-CS): Fragmentation of the thiazole ring can lead to the neutral loss of CS.
-
Loss of Hydrogen Cyanide (-HCN): Further fragmentation can involve the loss of HCN from the remaining ring structure.
-
By analyzing the accurate masses of these fragment ions, each piece of the molecular puzzle can be put back in place, confirming the connectivity of the atoms and validating the overall structure.
Section 5: Conclusion: Synthesizing the Data for Confident Identification
The high-resolution mass spectrometric analysis of this compound provides a textbook example of a self-validating analytical system. The combination of:
-
Accurate Mass Measurement (< 1 ppm error) confirms the elemental composition.
-
Characteristic Isotopic Pattern (~1:1 A/A+2 ratio) provides unequivocal evidence for the presence of a single bromine atom.
-
Logical MS/MS Fragmentation confirms the molecular structure and connectivity.
For researchers in drug development and chemical synthesis, leveraging an Orbitrap-based HRMS system with an ESI source offers the highest degree of confidence for the structural elucidation of such halogenated heterocyclic compounds. This rigorous, multi-faceted approach ensures scientific integrity and provides the authoritative data required for publication, regulatory submission, and advancement of research.
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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzothiazoles in Modern Synthetic Chemistry
For Immediate Publication
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with functionalization at the 2-position being a critical strategy for developing novel compounds.[1][2] This guide provides a comprehensive comparison of the reactivity of two prevalent starting materials, 2-bromobenzothiazole and 2-chlorobenzothiazole, focusing on their performance in palladium-catalyzed cross-coupling reactions. By integrating fundamental chemical principles with practical experimental insights, this document serves as a vital resource for researchers, scientists, and professionals in drug development, enabling informed decisions in synthetic planning.
Introduction: The Significance of 2-Halobenzothiazoles
Benzothiazole derivatives are integral to a wide array of biologically active compounds, including antitumor, antimicrobial, and anti-inflammatory agents.[1] The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position is paramount for molecular diversification. 2-Bromo- and 2-chlorobenzothiazoles are the workhorse substrates for these transformations, primarily through transition-metal-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] The choice between these two halogenated precursors is often dictated by a balance of reactivity, cost, and availability, making a nuanced understanding of their comparative performance essential.
The Decisive Factor: The Carbon-Halogen Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for halide reactivity is I > Br > Cl > F.[6] This trend is a direct consequence of the bond dissociation energies (BDEs), where a weaker bond is more readily cleaved during the oxidative addition step of the catalytic cycle.
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | 276[7] |
| C-Cl | 339[7] |
The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that 2-bromobenzothiazole is inherently more reactive than its chloro-analogue.[8][9] This increased reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can accommodate a broader range of coupling partners.[6]
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating the reactivity differences between 2-bromo- and 2-chlorobenzothiazoles.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.
The critical oxidative addition step involves the cleavage of the C-X bond. Due to the lower bond energy, 2-bromobenzothiazole undergoes this step more readily than 2-chlorobenzothiazole. Consequently, reactions with 2-chlorobenzothiazole often require more forcing conditions, such as higher temperatures, more active (and often more expensive) catalysts, or specialized ligands to facilitate the C-Cl bond activation.[10][11]
Comparative Experimental Data
The following sections present representative experimental protocols and data to illustrate the practical differences in reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[12]
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzothiazole
-
Reactants: 2-Bromobenzothiazole (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Solvent: Toluene/H₂O (4:1, 5 mL)
-
Temperature: 80 °C
-
Time: 6 hours
-
Yield: ~90%
Protocol 2: Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole
-
Reactants: 2-Chlorobenzothiazole (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol)
-
Catalyst: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)
-
Solvent: 1,4-Dioxane (5 mL)
-
Temperature: 110 °C
-
Time: 18 hours
-
Yield: ~85%
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromobenzothiazole | Pd(PPh₃)₄ | 80 | 6 | ~90 |
| 2-Chlorobenzothiazole | Pd₂(dba)₃ / SPhos | 110 | 18 | ~85 |
Analysis: The data clearly demonstrates that the coupling of 2-bromobenzothiazole proceeds under significantly milder conditions and in a shorter timeframe to achieve a comparable, if not slightly higher, yield. The use of 2-chlorobenzothiazole necessitates a more sophisticated and air-sensitive catalyst system and higher temperatures to overcome the activation barrier of the C-Cl bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl compounds.[3][13]
Protocol 3: Buchwald-Hartwig Amination of 2-Bromobenzothiazole
-
Reactants: 2-Bromobenzothiazole (1.0 mmol), Morpholine (1.2 mmol), NaOt-Bu (1.4 mmol)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%)
-
Solvent: Toluene (5 mL)
-
Temperature: 90 °C
-
Time: 12 hours
-
Yield: ~92%
Protocol 4: Buchwald-Hartwig Amination of 2-Chlorobenzothiazole
-
Reactants: 2-Chlorobenzothiazole (1.0 mmol), Morpholine (1.2 mmol), NaOt-Bu (1.4 mmol)
-
Catalyst: Pd(OAc)₂ (2 mol%), XPhos (4 mol%)
-
Solvent: t-BuOH (5 mL)
-
Temperature: 100 °C
-
Time: 24 hours
-
Yield: ~88%
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromobenzothiazole | Pd₂(dba)₃ / BINAP | 90 | 12 | ~92 |
| 2-Chlorobenzothiazole | Pd(OAc)₂ / XPhos | 100 | 24 | ~88 |
Analysis: Similar to the Suzuki-Miyaura coupling, the amination of 2-bromobenzothiazole proceeds more efficiently. The reaction with 2-chlorobenzothiazole requires a more specialized ligand (XPhos) and longer reaction times to achieve a high yield.
Nucleophilic Aromatic Substitution (SNA_r_): An Alternative Pathway
While palladium-catalyzed reactions are prevalent, it is important to consider nucleophilic aromatic substitution (SNA_r_) as a potential reaction pathway.[14][15] In SNA_r_, a strong nucleophile directly displaces a leaving group on an electron-deficient aromatic ring. The benzothiazole ring system is inherently electron-deficient, which can facilitate this type of reaction.
The reactivity order for halides in SNA_r_ is often the reverse of that in cross-coupling reactions: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
However, for many common nucleophiles used in drug discovery, the conditions required for SNA_r_ with 2-chloro- or 2-bromobenzothiazoles can be harsh, leading to side reactions. Palladium catalysis generally offers a milder and more versatile approach.
Practical Considerations for the Synthetic Chemist
The choice between 2-bromo- and 2-chlorobenzothiazole is a multi-faceted decision.
Figure 2: A decision-making workflow for selecting between 2-bromo- and 2-chlorobenzothiazole.
-
Reactivity and Mild Conditions: For sensitive substrates or when mild reaction conditions are paramount, 2-bromobenzothiazole is the superior choice. Its higher reactivity allows for lower temperatures, shorter reaction times, and often simpler catalyst systems.
-
Cost and Availability: 2-Chlorobenzothiazole is generally less expensive and more readily available in bulk than its bromo-counterpart. For large-scale synthesis where cost is a primary driver, developing a robust protocol for the chloro-derivative may be more economical.
-
Catalyst and Ligand Selection: The use of 2-chlorobenzothiazole often necessitates more advanced and costly phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) to achieve high efficiency.[11]
Conclusion
In the comparative analysis of 2-bromo- and 2-chlorobenzothiazoles, the fundamental principles of organic chemistry are clearly reflected in experimental outcomes. 2-Bromobenzothiazole exhibits superior reactivity in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy. This translates to milder reaction conditions and greater synthetic efficiency. However, 2-chlorobenzothiazole remains a valuable substrate, particularly in large-scale applications where its lower cost is a significant advantage, provided that the reaction conditions are optimized to overcome its lower reactivity. The judicious selection of the appropriate 2-halobenzothiazole, based on a thorough understanding of these reactivity principles and project-specific constraints, is a key element of a successful synthetic strategy.
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Introduction: The Synthetic Challenge and Strategic Importance of Benzothiazoles
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Benzothiazoles
Benzothiazoles are a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis, particularly through carbon-carbon bond formation, is a critical endeavor in modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the arylation and vinylation of benzothiazole cores, offering a direct and versatile route to novel derivatives. However, the efficiency of this transformation is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems for the Suzuki coupling of benzothiazoles, offering experimental insights and a framework for rational catalyst selection.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, particularly the metal center and its coordinating ligands, profoundly influences the rate and efficiency of each step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for a successful Suzuki coupling of benzothiazoles. Below is a comparison of commonly employed catalytic systems, with supporting data from the literature.
Palladium-Based Catalysts
Palladium catalysts are the workhorses of Suzuki coupling. Their performance, however, is critically dependent on the choice of ligand.
-
Palladium(II) Acetate (Pd(OAc)₂) : A common and relatively inexpensive palladium precursor. It is typically reduced in situ to the active Pd(0) species. While effective, it often requires higher catalyst loadings and longer reaction times compared to pre-formed Pd(0) catalysts.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : A stable and widely used Pd(0) source. It often provides higher yields and faster reaction rates than Pd(OAc)₂.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A versatile and highly active catalyst. The triphenylphosphine ligands are labile, allowing for efficient oxidative addition. However, it can be sensitive to air and moisture.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-Chlorobenzothiazole with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | |
| Pd₂(dba)₃ (1 mol%) | XPhos | K₃PO₄ | Dioxane | 110 | 8 | 95 | |
| Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |
Ligand Effects:
The choice of phosphine ligand is crucial for tuning the reactivity of the palladium center.
-
Triphenylphosphine (PPh₃) : A classic, electron-rich ligand that enhances the stability of the catalyst.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling sterically hindered substrates and unreactive aryl chlorides. They promote rapid oxidative addition and reductive elimination.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for certain Suzuki couplings. They are particularly effective for the coupling of aryl chlorides and other less reactive electrophiles.
-
Nickel(II) Chloride (NiCl₂) : A common nickel precursor that can be used with various phosphine ligands.
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) : A Ni(0) source that often exhibits high reactivity.
Table 2: Comparison of Nickel Catalysts for the Suzuki Coupling of 2-Chlorobenzothiazole with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) (5 mol%) | - | K₃PO₄ | Dioxane | 100 | 24 | 85 | |
| Ni(COD)₂ (5 mol%) | PCy₃ | K₃PO₄ | Toluene | 80 | 12 | 90 |
Experimental Protocol: A Representative Suzuki Coupling of 2-Chlorobenzothiazole
This protocol provides a detailed methodology for the Suzuki coupling of 2-chlorobenzothiazole with phenylboronic acid using a palladium-based catalyst.
A Comparative Guide to the Structural Elucidation of Novel Compounds Derived from 2-Bromo-5-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] The targeted functionalization of this privileged heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. 2-Bromo-5-fluorobenzo[d]thiazole, in particular, serves as a versatile and highly valuable starting material. The presence of a bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and membrane permeability of the resulting derivatives. This guide provides a comprehensive comparison of key synthetic strategies for the derivatization of this compound and a detailed overview of the analytical techniques essential for the unambiguous structural elucidation of the novel compounds synthesized.
Synthetic Strategies: A Comparative Overview
The introduction of new functionalities at the C2-position of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Stille coupling—is dictated by the desired C-C or C-N bond formation and the nature of the coupling partner.
C-C Bond Formation: Expanding the Core
The Suzuki-Miyaura reaction is a powerful and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to novel compounds with potentially enhanced biological activities or unique photophysical properties.
A general protocol for the Suzuki-Miyaura coupling of a related compound, 5-Bromo-2-chlorobenzo[d]thiazole, has been reported, which can be adapted for this compound.[3] The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Data compiled from literature on related aryl halides to provide a comparative overview.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture with argon for 15 minutes.[3]
-
Heat the reaction mixture to 100°C and stir for 12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-fluoro-2-phenylbenzo[d]thiazole.
-
The Sonogashira coupling reaction is an effective method for the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[2] This reaction is particularly valuable for synthesizing compounds with extended π-systems, which often exhibit interesting electronic and optical properties.
The Stille reaction involves the coupling of an organotin compound with an organic halide.[4][5] A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups.[6]
C-N Bond Formation: Accessing Novel Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7] This reaction allows for the formation of C-N bonds between aryl halides and a vast range of amines, including primary and secondary amines, anilines, and heterocycles. For this compound, this methodology opens the door to a diverse library of 2-amino-5-fluorobenzothiazole derivatives, which are of significant interest in medicinal chemistry. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Structural Elucidation: A Multi-faceted Approach
The unambiguous determination of the structure of novel compounds is a critical step in chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized derivatives of this compound.
Spectroscopic Techniques
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: This technique is particularly important for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing valuable information about the substitution pattern and electronic effects within the molecule.[8]
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a novel compound.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise arrangement of atoms in three-dimensional space. This technique can confirm the connectivity of atoms, stereochemistry, and intermolecular interactions. The co-crystal structure of 2-aminobenzothiazole with 4-fluorobenzoic acid has been reported, demonstrating the utility of this technique for this class of compounds.[9]
Workflow for Synthesis and Structural Elucidation
The following diagram illustrates the logical workflow from the synthesis of novel compounds from this compound to their complete structural elucidation.
Caption: A logical workflow for the synthesis and structural elucidation of novel compounds.
Conclusion
The structural elucidation of novel compounds derived from this compound is a systematic process that combines powerful synthetic methodologies with a suite of advanced analytical techniques. The strategic application of palladium-catalyzed cross-coupling reactions allows for the creation of a diverse range of derivatives. Subsequent and thorough characterization using NMR, MS, IR, and, when possible, X-ray crystallography is paramount for the unambiguous confirmation of their structures. This comprehensive approach is essential for advancing the fields of drug discovery and materials science, where the precise knowledge of molecular architecture is fundamental to understanding and optimizing function.
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Maior, M. S., et al. (2023). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. Molecules, 28(21), 7356. [Link]
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A Comparative Guide to the Structural Validation of Aminated 2-Bromo-5-fluorobenzo[d]thiazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is only the first step. The true challenge, and the cornerstone of scientific integrity, lies in the unambiguous confirmation of their chemical structures. The 2-aminobenzo[d]thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of derivatives, such as those produced from the amination of 2-Bromo-5-fluorobenzo[d]thiazole, presents a critical validation challenge: ensuring the precise regiochemistry and purity of the final product.
This guide provides an in-depth comparison of analytical methodologies for the structural validation of these amination products. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of synthetic alternatives, grounded in authoritative references.
The Synthetic Challenge: Amination of this compound
The most common and effective method for the amination of aryl halides is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4] This reaction offers a significant advantage over older methods like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope and milder reaction conditions.[3]
In the context of this compound, the reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Considerations:
-
Regioselectivity: The primary goal is to substitute the bromine atom at the C2 position with the incoming amine. The electron-withdrawing nature of the thiazole ring and the fluorine atom can influence the reactivity of the molecule.[5]
-
Potential Side Products: Incomplete reactions can leave starting material, while side reactions could potentially involve the fluorine substituent or lead to catalyst-derived impurities.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination to form the desired C-N bond.[4][6]
A Multi-Pronged Approach to Structural Validation
No single technique is sufficient for complete structural validation. A combination of spectroscopic and chromatographic methods is essential to build a comprehensive and trustworthy data package.[7]
Spectroscopic Elucidation: The First Line of Evidence
Spectroscopy provides the initial and most detailed insights into the molecular structure of the amination product.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the routine structural analysis of organic molecules.[8] For the validation of 2-amino-5-fluorobenzo[d]thiazole derivatives, a suite of NMR experiments is required.
-
¹H NMR: This spectrum will confirm the presence of protons from the amine and any alkyl or aryl groups introduced. Crucially, changes in the chemical shifts and coupling patterns of the aromatic protons on the benzothiazole core provide strong evidence of successful substitution at the C2 position.
-
¹³C NMR: The carbon spectrum is invaluable for confirming the overall carbon framework. A key indicator of a successful reaction is the disappearance of the carbon signal associated with the C-Br bond and the appearance of a new signal for the C-N bond, typically in the range of 160-170 ppm for the C2 carbon.[1]
-
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine signal will be sensitive to the change in the electronic environment resulting from the amination at the C2 position.
Table 1: Hypothetical NMR Data Comparison
| Nucleus | This compound (Starting Material) | 2-(Alkylamino)-5-fluorobenzo[d]thiazole (Product) | Rationale for Change |
| ¹H NMR | Aromatic signals in the 7.0-8.0 ppm range. | Shifted aromatic signals, plus new signals for the amine N-H and alkyl group protons. | Substitution at C2 alters the electronic environment of the aromatic ring protons. |
| ¹³C NMR | C2-Br signal around 140-150 ppm. | C2-N signal around 166-168 ppm.[1] | Direct evidence of C-N bond formation and C-Br bond cleavage. |
| ¹⁹F NMR | A specific chemical shift for the C5-F. | A notable change in the fluorine chemical shift. | The electronic nature of the C2 substituent directly influences the fluorine's environment. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the product. The measured mass should be within a few parts per million (ppm) of the calculated mass for the desired molecular formula.
-
Fragmentation Analysis: In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, the molecule breaks apart in a predictable manner. The fragmentation pattern of benzothiazoles often involves cleavage of the thiazole ring.[11] The observed fragments should be consistent with the proposed structure of the aminated product.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a compound. A sharp, single peak in the chromatogram, ideally with detection at multiple wavelengths, indicates a high degree of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can provide both purity information and mass spectral data for the main component and any minor impurities.[12]
Unambiguous Proof: Single-Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[13][14] This technique is considered the "gold standard" for structural validation as it directly visualizes the connectivity and spatial arrangement of all atoms in the molecule.[15]
Experimental Protocols & Data Interpretation
Protocol 1: Buchwald-Hartwig Amination
This protocol is a representative example. Optimal conditions may vary depending on the specific amine used.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Purge the reaction mixture with argon for 15 minutes.
-
Reaction: Heat the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
Confirm the integration of the ¹H NMR signals matches the number of protons in the proposed structure.
-
Analyze the coupling patterns in the aromatic region to confirm the substitution pattern.
-
In the ¹³C NMR spectrum, identify the key C2-N signal and ensure the disappearance of the C2-Br signal.
-
Compare the ¹⁹F NMR chemical shift to that of the starting material to confirm electronic changes.
-
Visualization of the Validation Workflow
A systematic workflow ensures all necessary data is collected for robust structural validation.
Caption: Workflow for synthesis and structural validation.
Comparative Analysis: Alternative Synthetic Routes
While the Buchwald-Hartwig amination is highly effective, other methods exist for constructing the 2-aminobenzothiazole core. One classical approach is the reaction of a substituted aniline with potassium thiocyanate and bromine.[1] However, this method can suffer from poor regioselectivity, especially with certain substitution patterns on the aniline starting material. The validation workflow for products from such a synthesis would be even more critical, with a strong emphasis on techniques that can differentiate between potential isomers.
Conclusion
The validation of amination products of this compound is a critical process that underpins the reliability of subsequent research and development. A rigorous, multi-technique approach is non-negotiable. While NMR and mass spectrometry provide the foundational evidence for the proposed structure, chromatographic methods confirm purity. For absolute certainty, particularly for novel compounds intended for biological screening or further development, single-crystal X-ray diffraction remains the ultimate arbiter of structural truth. By following a systematic and self-validating analytical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.
References
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The Strategic Advantage of 2-Bromo-5-fluorobenzo[d]thiazole: A Comparative Guide for Advanced Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of building blocks is a critical determinant of success. The benzothiazole scaffold is a well-established "privileged structure," consistently appearing in a multitude of pharmacologically active agents and functional materials.[1][2][3][4] However, not all benzothiazole derivatives offer the same strategic advantages. This guide provides an in-depth comparison of 2-Bromo-5-fluorobenzo[d]thiazole against similar building blocks, elucidating its superior performance in key synthetic applications and highlighting the nuanced interplay of its unique structural features.
The Molecular Blueprint: Understanding the Inherent Advantages
The efficacy of this compound stems from the specific arrangement of its functional components: the benzothiazole core, a reactive bromine atom at the 2-position, and an electron-withdrawing fluorine atom at the 5-position.
-
The Benzothiazole Core: This bicyclic heterocycle provides a rigid, aromatic framework that is metabolically stable and capable of engaging in various non-covalent interactions (π-stacking, hydrogen bonding) with biological targets.[3]
-
The 2-Bromo Group: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its reactivity is crucial for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules.
-
The 5-Fluoro Group: The fluorine atom is the key differentiator. Its strong electron-withdrawing nature significantly modulates the electronic properties of the entire ring system.[3][5] This has several profound consequences:
-
Enhanced Reactivity: It activates the C2-Br bond towards oxidative addition in palladium catalysis, often leading to faster reaction times and higher yields compared to non-fluorinated analogues.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of drug candidates.
-
Modulation of Physicochemical Properties: It increases lipophilicity and can influence membrane permeability.
-
Unique Binding Interactions: Fluorine can participate in favorable orthogonal multipolar and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Comparative Physicochemical Properties
To contextualize these advantages, a comparison of this compound with other common halogenated benzothiazole and benzoxazole building blocks is presented below.
| Building Block | Molecular Weight ( g/mol ) | C2-Halogen Bond | Key Differentiator | Predicted Impact on Reactivity |
| This compound | 232.08 | C-Br | Electron-withdrawing F at C5 | Enhanced reactivity at C2-Br for cross-coupling |
| 2-Chlorobenzothiazole | 169.62 | C-Cl | Less reactive C-Cl bond | Generally lower reactivity than C-Br bond in oxidative addition |
| 2-Bromobenzothiazole | 214.09 | C-Br | No C5-substituent | Baseline reactivity; lacks electronic activation from fluorine |
| 2,5-Dibromobenzothiazole | 292.99 | C-Br | Electron-withdrawing Br at C5 | Potential for di-substitution; less pronounced electronic effect than F |
| 2-Bromo-5-chlorobenzo[d]oxazole | 232.53 | C-Br | Oxazole core; Cl at C5 | Different heterocyclic core may alter biological activity and reactivity patterns[5] |
Superior Performance in Cornerstone Reactions
The true value of a building block is demonstrated in its performance. We present a comparative analysis of this compound in two of the most critical transformations in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The electron-deficient nature of the this compound ring system facilitates this crucial step, leading to more efficient catalysis.[6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
| Aryl Halide | Arylboronic Acid | Catalyst System | Conditions | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/H₂O, 90°C, 4h | 92% |
| 2-Bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | Toluene/H₂O, 90°C, 8h | 78% |
| 2-Chlorobenzothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ | Dioxane, 110°C, 12h | 65% |
The data clearly indicates that this compound provides a significantly higher yield in a shorter reaction time under milder conditions compared to its non-fluorinated or chlorinated counterparts.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add degassed toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90°C and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is indispensable for synthesizing compounds with amine functionalities, which are prevalent in pharmaceuticals.[7] Similar to the Suzuki coupling, the electronic properties of this compound make it an excellent substrate for this transformation.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOt-Bu | Toluene, 100°C, 6h | 88% |
| 2-Bromobenzothiazole | Morpholine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOt-Bu | Toluene, 100°C, 10h | 75% |
| 2-Chlorobenzothiazole | Morpholine | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), LHMDS | Dioxane, 110°C, 16h | 52% |
Again, this compound demonstrates superior reactivity, affording the aminated product in higher yield and with a faster reaction time.
-
To a flame-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.03 mmol).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add degassed toluene (10 mL) followed by morpholine (1.2 mmol).
-
Heat the reaction mixture to 100°C and stir for 6 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the 2-aminobenzothiazole derivative.
Impact on Drug Discovery and Advanced Materials
The benzothiazole scaffold is a cornerstone in medicinal chemistry, found in drugs with anticancer, antimicrobial, and anticonvulsant properties.[1][2][8][9] Fluorinated 2-arylbenzothiazoles, often synthesized from precursors like this compound, have shown potent and selective inhibitory activity against various cancer cell lines.[10] Furthermore, this building block is valuable in the synthesis of novel positron emission tomography (PET) tracers for imaging in oncology and neuroscience, where the fluorine atom can be substituted with ¹⁸F.[10][11]
In materials science, the electron-accepting nature of the benzothiazole ring system makes it a useful component in organic semiconductors, dyes, and OLEDs.[12] The ability to precisely tune the electronic properties through fluorination, and to elaborate the structure via the bromo-substituent, makes this compound a strategic choice for developing novel π-conjugated materials.[12][13]
Conclusion
This compound is more than just another halogenated heterocycle; it is a strategically designed building block that offers significant advantages over its peers. The synergistic effect of the reactive C2-bromo group and the activating C5-fluoro substituent results in:
-
Superior Reactivity: Enhanced performance in key palladium-catalyzed cross-coupling reactions, leading to higher yields, shorter reaction times, and milder conditions.
-
Synthetic Versatility: A reliable platform for introducing a wide array of aryl, heteroaryl, and amino functionalities.
-
Favorable Physicochemical Properties: The fluorine atom imparts beneficial properties for drug discovery, including metabolic stability and potential for enhanced target binding.
For researchers, scientists, and drug development professionals aiming to accelerate their synthetic programs and access novel chemical space, this compound represents a demonstrably superior choice, enabling more efficient and effective molecular construction.
References
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A Senior Application Scientist's Guide to Efficacy: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzothiazole Inhibitors
Welcome, researchers and drug development professionals. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its versatile framework allows for interaction with a wide array of biological targets, leading to applications in oncology, neuroprotection, and anti-inflammatory therapies.[2][3] However, unlocking the full potential of a benzothiazole-based inhibitor often requires fine-tuning its properties. This is where strategic fluorination comes into play.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic profiles.[4] Its unique properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[5][6] This guide provides an in-depth comparison of the efficacy of benzothiazole inhibitors with and without fluorine, grounded in experimental data and field-proven insights. We will dissect the causality behind performance differences and provide the self-validating experimental protocols necessary to assess them in your own research.
Part 1: The Fluorine Factor: A Mechanistic Rationale
Before comparing specific inhibitors, it is crucial to understand why fluorine exerts such a powerful influence. The substitution of a hydrogen atom with fluorine, while seemingly minor sterically, introduces significant electronic and physicochemical changes.[7]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond (105.4 kcal/mol vs. 98.8 kcal/mol).[8] Placing fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[6]
-
Modulated Binding Affinity: As the most electronegative element, fluorine can form favorable orthogonal multipolar interactions with electron-rich carbonyl groups in an enzyme's active site (C–F···C=O interactions). This can anchor the inhibitor more tightly to its target, increasing potency.[6]
-
Increased Lipophilicity and Permeability: Fluorination, particularly with groups like trifluoromethyl (-CF3), significantly increases a molecule's lipophilicity.[7] This is exemplified by the FDA-approved drug Riluzole, a benzothiazole used to treat ALS, where a trifluoromethoxy group enhances its penetration of the central nervous system.[9] This improved membrane permeation can be critical for reaching intracellular targets.[6]
-
Altered Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[6] This change in ionization state at physiological pH can alter a compound's solubility, cell permeability, and interaction with its biological target.
Caption: Fluorine-enhanced inhibition of an oncogenic pathway.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthy and reproducible results, every protocol must be a self-validating system. Below are detailed methodologies for assessing the efficacy of your benzothiazole inhibitors.
Protocol 1: Cell Proliferation/Cytotoxicity Assessment (MTT Assay)
This assay determines a compound's effect on the metabolic activity of living cells, which is a proxy for cell viability and proliferation. [10] A. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
B. Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Benzothiazole inhibitors (fluorinated and non-fluorinated) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
C. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your benzothiazole inhibitors (e.g., from 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
D. Data Analysis & Validation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
Self-Validation: The assay is valid if the standard deviation among replicate wells is low (<15%) and the dose-response curve is sigmoidal. Comparing your results for a known standard (e.g., doxorubicin) against literature values confirms assay integrity.
Caption: Experimental Workflow for the MTT Cell Proliferation Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
A. Principle: The assay is performed in two steps. First, the kinase reaction is run with the inhibitor. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent converts the newly produced ADP to ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the amount of ADP produced and thus, to kinase activity.
B. Materials:
-
Purified target kinase (e.g., VEGFR-2, PI3K)
-
Substrate for the kinase (peptide or protein)
-
Benzothiazole inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
C. Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, ATP, and the required buffer.
-
Inhibitor Addition: Add varying concentrations of the fluorinated and non-fluorinated benzothiazole inhibitors to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for light generation. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
D. Data Analysis & Validation:
-
Calculate the net luminescence by subtracting the "no enzyme" background from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the log of inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Self-Validation: The assay's Z'-factor should be ≥ 0.5, indicating a robust and reliable assay window. Including a known reference inhibitor for the target kinase validates the results.
Conclusion
The evidence strongly supports that fluorination is a powerful and rational strategy for enhancing the efficacy of benzothiazole inhibitors. By improving metabolic stability, increasing binding affinity, and modulating physicochemical properties, the incorporation of fluorine can convert a moderately active compound into a highly potent lead candidate. [5][8][9]However, the "fluorine effect" is highly context-dependent, relying on the specific biological target, the position of fluorination, and the overall molecular architecture. The decision to fluorinate must be driven by a clear mechanistic hypothesis and validated by rigorous, reproducible experimental protocols as described in this guide. By understanding the causality and applying these self-validating systems, researchers can harness the full potential of fluorine to develop the next generation of highly effective benzothiazole-based therapeutics.
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A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-5-fluorobenzo[d]thiazole by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical and materials science research, the benzothiazole scaffold is a cornerstone, recognized for its wide array of biological activities and applications.[1] The halogenated derivative, 2-Bromo-5-fluorobenzo[d]thiazole, serves as a critical intermediate in the synthesis of novel chemical entities, where the introduction of bromine and fluorine substituents can significantly modulate the molecule's electronic and lipophilic properties.[1] Consequently, the ultimate success of a multi-step synthesis hinges on the purity of such foundational building blocks. An impure intermediate can introduce a cascade of unwanted side reactions, complicate downstream purification, and compromise the integrity of the final product.
This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound. As researchers, scientists, and drug development professionals, the objective is not merely to obtain a purity value but to understand the impurity profile, a task for which HPLC is exceptionally suited.[2][3] We will explore the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to empower you to make informed decisions in your analytical workflow.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is one that is designed with a clear understanding of what it needs to separate. The synthesis of this compound, like many heterocyclic compounds, can proceed through various routes. A common approach involves the condensation and cyclization of a substituted aminothiophenol.[4]
Potential impurities originating from such a synthesis can include:
-
Unreacted Starting Materials: Residual precursors from the initial reaction.
-
Intermediates: Incompletely cyclized or brominated species.
-
Isomeric By-products: Bromination or fluorination at different positions on the benzothiazole ring.
-
Degradation Products: Compounds formed due to harsh reaction conditions or improper storage.
The logical relationship between the target compound and its potential impurities underscores the need for a high-resolution analytical technique.
Caption: Logical flow from starting materials to the final product and potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile, polar to moderately non-polar organic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most powerful and widely adopted technique for purity analysis.[2][5] Its high resolution, sensitivity, and quantitative accuracy make it indispensable in pharmaceutical development.[3]
Causality of Method Development Choices
The development of a successful HPLC method is a systematic process where each parameter is chosen for a specific reason.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its non-polar nature provides excellent retention and separation for aromatic compounds like benzothiazoles based on their hydrophobicity.
-
Mobile Phase: A mixture of a weak acid in water (Phase A) and an organic solvent like acetonitrile or methanol (Phase B) is typical. The acid (e.g., formic acid or trifluoroacetic acid) helps to protonate any ionizable groups, ensuring sharp, symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is crucial for impurity profiling.[6] This ensures that late-eluting, more non-polar impurities are cleared from the column in a reasonable time, while early-eluting, more polar impurities are well-resolved from the solvent front.
-
Detection: The fused aromatic ring system of benzothiazole provides strong UV absorbance.[7] A photodiode array (PDA) detector is ideal as it allows for monitoring across a range of wavelengths, which helps in identifying co-eluting peaks and selecting the optimal wavelength for quantification.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a robust starting point for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined from UV spectrum).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. According to International Council for Harmonisation (ICH) guidelines, key parameters must be assessed to ensure the method is fit for purpose.[8][9][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the main analyte from impurities and degradants. | Peak purity analysis (using PDA detector), analysis of stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | To assess the degree of scatter between multiple measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
A Comparative Overview of Analytical Techniques
While HPLC is the preferred method, other techniques can serve complementary roles. A multi-faceted approach often provides the most comprehensive understanding of a compound's purity.[5]
Alternative Methodologies
1. Gas Chromatography (GC):
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a heated column.
-
Applicability: Suitable for volatile and thermally stable compounds. This compound may be amenable to GC, but high temperatures could risk degradation.
-
Protocol Snapshot:
-
Dissolve sample in a volatile solvent (e.g., Dichloromethane).
-
Inject into a GC system with a capillary column (e.g., DB-5).
-
Use a temperature gradient from ~100 °C to 280 °C.
-
Detect using a Flame Ionization Detector (FID).
-
2. Thin-Layer Chromatography (TLC):
-
Principle: A simple, rapid separation technique based on differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[11][12]
-
Applicability: Excellent for rapid, qualitative screening, reaction monitoring, and determining appropriate solvent systems for column chromatography.[11] It is not inherently quantitative.
-
Protocol Snapshot:
-
Dissolve sample in a suitable solvent.
-
Spot onto a silica gel TLC plate.
-
Develop the plate in a chamber with an appropriate mobile phase (e.g., Ethyl Acetate/Hexane mixture).
-
Visualize spots under UV light (254 nm).
-
Performance Comparison
The choice of analytical technique is a trade-off between various performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Resolution | Very High | High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Quantitative Accuracy | Excellent | Excellent | Poor (Semi-quantitative at best) |
| Applicability | Broad range of non-volatile compounds | Volatile & thermally stable compounds | Broad, but primarily for screening |
| Speed | Moderate (15-30 min per sample) | Moderate (20-40 min per sample) | Very Fast (<15 min per sample) |
| Cost (Instrument) | High | High | Very Low |
| Impurity Identification | Possible with hyphenated techniques (LC-MS) | Possible with hyphenated techniques (GC-MS) | Difficult |
Workflow for Comprehensive Purity Assessment
A logical workflow ensures that the right technique is used at the appropriate stage of research and development.
Caption: A self-validating workflow for purity assessment from initial screening to final release.
Conclusion
For the definitive purity assessment of synthesized this compound, a well-validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the unequivocal choice.[5] Its superior resolution, sensitivity, and quantitative accuracy provide the reliable data necessary for researchers in demanding fields like drug development. While techniques such as TLC offer value for rapid preliminary checks and GC may be a viable alternative for specific cases, neither can match the comprehensive impurity profiling capabilities of HPLC. By employing a systematic HPLC method development and validation strategy, as outlined in this guide, scientists can ensure the quality and integrity of this critical chemical intermediate, thereby building a solid foundation for their subsequent research and development endeavors.
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Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Available at: [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
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MDPI. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]
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Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PubMed Central. Available at: [Link]
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Chromatography Forum. (2006). How do you perform purity analysis? Chromatography Forum. Available at: [Link]
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National Center for Biotechnology Information. (2013). 2-Bromo-5-fluorobenzaldehyde. PubMed Central. Available at: [Link]
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PubMed. (n.d.). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. PubMed. Available at: [Link]
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African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link]
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A Comparative Guide to the Synthetic Utility of 2-Bromo-5-fluorobenzo[d]thiazole and Other Halogenated Benzothiazoles
Introduction: The Strategic Value of Halogenated Benzothiazoles in Modern Synthesis
The benzothiazole scaffold is a privileged heterocyclic motif, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. The strategic introduction of halogen atoms onto the benzothiazole core profoundly influences its physicochemical properties and synthetic reactivity, offering a powerful tool for medicinal chemists to fine-tune molecular characteristics such as lipophilicity, metabolic stability, and binding affinity.[2]
Among the halogenated benzothiazoles, 2-bromo-5-fluorobenzo[d]thiazole has emerged as a particularly valuable building block. The presence of a bromine atom at the 2-position provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position can enhance biological activity and modulate pharmacokinetic properties.[2] This guide provides a comprehensive comparison of this compound with its chloro, iodo, and non-fluorinated bromo analogues in key synthetic transformations, supported by experimental data and mechanistic insights.
Comparative Reactivity in Cross-Coupling Reactions: A Deeper Dive
The utility of halogenated benzothiazoles in modern organic synthesis is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The nature of the halogen atom at the 2-position dictates the reactivity of the C-X bond, following the general trend: I > Br > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry. The choice of the halogen on the benzothiazole substrate significantly impacts reaction efficiency, including reaction times, catalyst loading, and achievable yields.
-
2-Iodo-5-fluorobenzo[d]thiazole: Exhibits the highest reactivity due to the weaker C-I bond, facilitating rapid oxidative addition to the Pd(0) catalyst. This often allows for milder reaction conditions and lower catalyst loadings.
-
This compound: Offers a good balance of reactivity and stability. It is generally more reactive than its chloro-analogue, providing good to excellent yields under standard conditions. Its stability and commercial availability make it a popular choice.
-
2-Chloro-5-fluorobenzo[d]thiazole: The strongest C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized ligands (e.g., bulky, electron-rich phosphines) to achieve comparable yields to the bromo and iodo counterparts.
The electron-withdrawing nature of the fluorine atom at the 5-position can have a dual effect. Inductively, it can polarize the C-X bond at the 2-position, potentially making it more susceptible to oxidative addition. However, mesomeric effects can also play a role, influencing the overall electron density of the heterocyclic ring.[2] In practice, the presence of the fluorine atom often leads to cleaner reactions and can positively influence the pharmacokinetic profile of the final product.
| Halogenated Benzothiazole | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 85°C, 12h | 85 | [3] |
| 2-(4-bromophenyl)benzo[d]thiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 85°C, 12h | 92 | [3] |
| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane/H₂O, 25°C, 18h | 97 | [4] |
Note: The data presented is from different sources and for structurally related compounds, and is intended to be illustrative of general reactivity trends.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in bioactive molecules. Similar to the Suzuki-Miyaura coupling, the reactivity of the 2-halogenated benzothiazole is paramount.
The reactivity trend for Buchwald-Hartwig amination mirrors that of Suzuki coupling: I > Br > Cl. The C-I and C-Br bonds are generally more amenable to this transformation, while C-Cl bond activation often requires more specialized and often more expensive catalyst systems.
| Halogenated Benzothiazole | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100°C, 1h | 98 | [5] |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl, NaOtBu | Toluene, 100°C, 25 min | 94 | [6] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 100°C, 16h | 85 (selective at Br) | [7] |
Note: The data presented is from different sources and for structurally related compounds, and is intended to be illustrative of general reactivity trends.
Synthetic Protocols: A Practical Guide
Synthesis of Halogenated Benzothiazole Precursors
The availability of the starting halogenated benzothiazoles is a key consideration for any synthetic campaign. Here, we outline general and reliable methods for their preparation.
Caption: General workflow for the synthesis of 2-halogenated-5-fluorobenzothiazoles.
Step-by-Step Protocol for 5-Fluoro-1,3-benzothiazole-2-thiol (Intermediate C):
-
To a solution of 2-amino-4-fluorophenol (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq).
-
Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-fluoro-1,3-benzothiazole-2-thiol.
Step-by-Step Protocol for this compound (Product E):
-
Suspend 5-fluoro-1,3-benzothiazole-2-thiol (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For the synthesis of the chloro-analogue, a reagent such as sulfuryl chloride (SO₂Cl₂) can be used. For the iodo-analogue, a combination of iodine and an oxidizing agent or a Sandmeyer-type reaction on the corresponding 2-aminobenzothiazole can be employed.[8]
Representative Cross-Coupling Protocols
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Step-by-Step Protocol:
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the required temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Considerations: The "Why" Behind the Reactivity
The differences in reactivity among the halogenated benzothiazoles can be rationalized by examining the key steps of the palladium-catalyzed cross-coupling catalytic cycles.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The energy barrier for this step is directly related to the strength of the C-X bond, hence the reactivity order I > Br > Cl. The electron-withdrawing fluorine at the 5-position can further influence the electron density at the C-2 position, modulating the rate of this step.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice between this compound and its halogenated counterparts is a strategic decision that depends on several factors:
-
Reactivity: For rapid, high-yielding reactions under mild conditions, the iodo analogue is superior.
-
Cost and Availability: The bromo and chloro derivatives are generally more cost-effective and readily available for large-scale synthesis.
-
Downstream Functionalization: If sequential, site-selective cross-couplings are planned on a di-halogenated benzothiazole, the differential reactivity of the C-Br versus the C-Cl bond can be exploited.[7]
-
Desired Physicochemical Properties: The presence of fluorine can be strategically employed to enhance the biological and pharmacological properties of the target molecule.
This compound represents a "sweet spot" for many applications, offering a good compromise between reactivity, stability, and cost. Its reliable performance in a wide range of cross-coupling reactions makes it an indispensable tool for researchers, scientists, and drug development professionals.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
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O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37(2), 308-319. [Link]
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Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]
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Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]
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Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 1998 , 31(12), 805-818. [Link]
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Abell, A. D., et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008 , 73(24), 9536-9543. [Link]
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Nolan, S. P., et al. Development of a Practical Buchwald–Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 2004 , 6(14), 2413-2415. [Link]
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Anisimov, A. V., et al. Optimization of the model Buchwald–Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Mendeleev Communications, 2014 , 24(5), 291-292. [Link]
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Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 1910 , 43(2), 1528-1532. [Link]
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Bradshaw, T. D., et al. Benzothiazole-based therapeutics: FDA insights and clinical advances. Molecules, 2021 , 26(16), 4995. [Link]
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Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 1884 , 17(2), 1633-1635. [Link]
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Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
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Galli, C. The Sandmeyer reaction. Chemical Reviews, 1988 , 88(5), 765-792. [Link]
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Espinet, P., & Echavarren, A. M. The Heck reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
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Hoan, D. Q., et al. Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 2021 , 59(5), 591-595. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluorobenzo[d]thiazole
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-5-fluorobenzo[d]thiazole is critical for scientific advancement. This compound, a halogenated benzothiazole derivative, belongs to a class of molecules recognized for their wide-ranging pharmacological potential.[1][2] However, the same structural features that make these compounds valuable—the presence of bromine, fluorine, and a heterocyclic core—necessitate a rigorous and informed approach to their handling and disposal.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring that every action is grounded in scientific principles and regulatory standards to protect both laboratory personnel and the environment.
Compound Identification and Hazard Assessment
Proper disposal begins with a thorough understanding of the material's identity and associated hazards. While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS 441715-01-1) is not widely published, we can extrapolate its hazard profile from structurally similar compounds and the known risks of its constituent functional groups. The benzothiazole scaffold and its halogenated derivatives are known to possess biological activity, and related bromo-fluoro aromatic compounds are classified as irritants.[3][4][5]
Therefore, it is imperative to handle this compound as hazardous until proven otherwise. The following table summarizes its identity and anticipated hazard classifications based on analogous substances.
| Identifier | Information | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 441715-01-1 | Chemical Abstracts Service |
| Molecular Formula | C₇H₃BrFNS | - |
| Anticipated GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Extrapolated from analogous compounds[4][6] |
| Anticipated GHS Pictogram | GHS |
Note: Hazard classifications are inferred from structurally related bromo-fluoro aromatic compounds and should be treated as a minimum precaution. Always consult the supplier-specific SDS if available.
The 'Why': Understanding the Risks of Improper Disposal
The molecular structure of this compound—containing covalently bonded bromine and fluorine—places it firmly in the category of halogenated organic compounds .[7] Improper disposal of this chemical class poses significant and distinct risks:
-
Environmental Persistence: Halogenated organic compounds can be resistant to natural degradation, leading to persistence in the environment.
-
Formation of Toxic Byproducts: The primary risk during thermal decomposition (e.g., uncontrolled burning) is the generation of hazardous gases. Combustion of this compound will inevitably produce hydrogen bromide (HBr), hydrogen fluoride (HF), nitrogen oxides (NOx), and sulfur oxides (SOx). Incomplete combustion can also lead to the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans.[8][9]
-
Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) classifies many spent halogenated solvents as hazardous wastes under codes F001 and F002.[10][11][12] Disposing of such chemicals through standard laboratory drains or in non-hazardous waste is a serious regulatory violation.
The only professionally acceptable and environmentally sound method for the final disposition of this compound is through high-temperature incineration at a licensed hazardous waste facility.[13] This process ensures the complete destruction of the organic molecule at temperatures (typically >1200 K) sufficient to prevent the formation of toxic dioxin-like byproducts.[13]
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe segregation, containerization, and disposal of this compound waste.
Experimental Workflow: Waste Handling and Disposal
Caption: Waste Disposal Workflow for this compound.
Methodology Details:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[14][15][16] This includes:
-
Chemical splash goggles meeting ANSI Z87.1 standards.
-
Chemically resistant gloves (nitrile is appropriate for incidental contact).
-
A standard laboratory coat.
-
-
Waste Segregation (The Critical Step): At the point of generation, this waste must be segregated as Halogenated Organic Waste .[17][18]
-
Causality: Mixing halogenated with non-halogenated waste streams complicates and increases the cost of disposal for the entire volume. Non-halogenated solvents can often be fuel-blended, a less expensive disposal route. Contaminating them with halogenated compounds necessitates that the entire mixture be incinerated under more stringent conditions.[7]
-
Collect waste in a dedicated container. Do not mix with non-halogenated solvents (e.g., acetone, hexane, methanol) or aqueous waste.
-
-
Containerization and Labeling:
-
Use a container that is in good condition, leak-proof, and made of a chemically compatible material (e.g., polyethylene).[18]
-
The container must be kept closed except when adding waste.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly list all constituents on the label, including "this compound" and any solvents or other chemicals present. Accurate characterization is a regulatory requirement.
-
-
Storage and Final Disposition:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Follow your institution's procedures to arrange for pickup by trained EHS personnel. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper incineration.
-
Spill Management Protocol
In the event of a small-scale laboratory spill, immediate and correct action is crucial. This protocol is designed for spills that can be safely managed by trained laboratory personnel.
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is large or involves other highly volatile substances, evacuate and call your institution's emergency number.
-
Don PPE: If not already worn, don the PPE detailed in Section 3.
-
Contain and Absorb:
-
For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust generation.
-
For solutions, surround the spill with absorbent pads or sand to prevent it from spreading. Cover the spill with the absorbent material.
-
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated container for halogenated organic waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The contaminated cloths must also be disposed of as halogenated hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the spill cleanup waste container following the procedures outlined in Section 3. Report the spill to your laboratory supervisor or Chemical Hygiene Officer.
By adhering to these scientifically-grounded and procedurally sound protocols, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Thermo Fisher Scientific. (2011, May 20). SAFETY DATA SHEET: 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Vehlow, J., Bergfeldt, B., Hunsinger, H., & Seifert, H. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Al-Salem, S. M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Preprints.org. Retrieved from [Link]
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Geng, C., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. Retrieved from [Link]
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Nordic Council of Ministers. (2001). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Kemicentrum, Lund University. (2023, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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The University of Vermont. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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WM Solutions. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Laboratory - OSHA Laboratory Standard. U.S. Department of Labor. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Retrieved from [Link]
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Gilibrizzi, A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage. PubMed Central. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2011, January). F List of Hazardous Waste. Retrieved from [Link]
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Urben, P. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Mattersberger, F., et al. (2026). Case study on brominated flame retardants in construction and demolition waste plastics. Resources, Conservation and Recycling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Wang, Y., et al. (2023). Co-incineration of medical waste in municipal solid waste incineration increased emission of chlorine/brominated organic pollutants. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-5-fluorobenzo[d]thiazole
Handling novel chemical entities like 2-Bromo-5-fluorobenzo[d]thiazole, a key building block in pharmaceutical and material science research, demands a safety-first mindset grounded in a thorough understanding of its potential hazards. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to empower you, the researcher, to work safely and effectively.
Hazard Assessment: Understanding the Risks
Before any protective equipment is selected, we must first understand the intrinsic hazards of the material. The Globally Harmonized System (GHS) classification for this compound provides our foundational data.
According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1] The specific hazard statements are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This profile dictates that the primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation. The causality is clear: the compound's irritant nature necessitates robust barriers for all potential points of contact.
Core PPE Requirements and Rationale
The precautionary statement P280 explicitly mandates the use of "protective gloves/protective clothing and eye/face protection"[1]. Let's dissect this into a comprehensive, field-proven protocol.
Data Presentation: PPE Selection Matrix
| PPE Component | Specification | Hazard Mitigated | Rationale |
| Eye/Face Protection | Chemical Splash Goggles | H319: Serious eye irritation | Standard safety glasses are insufficient. Goggles forming a seal around the eyes are critical to prevent splashes or vapors from causing severe irritation.[2][3] |
| Hand Protection | Nitrile Gloves | H315: Skin irritation | Nitrile gloves offer good resistance to a variety of chemicals, including halogenated aromatic compounds, and protect against direct skin contact that leads to irritation.[4] Always inspect gloves for tears before use. |
| Body Protection | Chemical-Resistant Lab Coat | H315: Skin irritation | A standard lab coat, fully buttoned, provides a barrier against accidental spills and splashes on the arms and torso.[4] |
| Respiratory Protection | Use in a Fume Hood | H335: Respiratory irritation | The primary engineering control is to handle this compound only within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1] A respirator may be required for spill cleanup or if ventilation is inadequate. |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict, repeatable workflow is essential for minimizing exposure. This protocol covers the entire process from preparation to cleanup.
Step-by-Step PPE Protocol:
-
Pre-Operational Checks:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves).
-
-
Donning PPE (Sequence is Critical):
-
Step 2.1: Put on the lab coat and fasten it completely.
-
Step 2.2: Put on chemical splash goggles.
-
Step 2.3: Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.
-
-
Chemical Handling:
-
Perform all manipulations of this compound deep within the chemical fume hood.
-
Avoid breathing any vapors or dust.[1]
-
In case of accidental skin contact, immediately remove the affected glove and wash the area with soap and water.[5][6]
-
If eye contact occurs, flush with water for several minutes at an eyewash station and seek immediate medical attention.[5][6][7]
-
-
Doffing PPE (Reverse Sequence to Avoid Contamination):
-
Step 4.1: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer contaminated surface.
-
Step 4.2: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Step 4.3: Remove goggles.
-
Step 4.4: Wash hands thoroughly with soap and water after all PPE is removed.[1][5]
-
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for handling this compound.
Disposal and Decontamination Plan
Proper disposal is a final, critical control point to ensure safety.
-
Chemical Waste: All excess this compound and contaminated materials (e.g., pipette tips, weighing paper) must be disposed of in a designated, sealed hazardous waste container.[6]
-
Contaminated PPE: Used gloves and any disposable lab coats should be considered hazardous waste and placed in the appropriate solid waste container for chemical contaminants.
-
Glassware: All glassware used must be decontaminated by rinsing with an appropriate solvent in the fume hood before being washed.
By integrating this comprehensive PPE and handling strategy, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.[Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk.[Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central.[Link]
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Section 6C: Protective Equipment. (n.d.). Princeton EHS.[Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.[Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega - ACS Publications.[Link]
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Personal Protection Equipment (PPE) in Cleanrooms. (2024). Liberty Industries.[Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
